3-(difluoromethyl)-5-methylphenol
Description
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Properties
CAS No. |
1261825-87-9 |
|---|---|
Molecular Formula |
C8H8F2O |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-2-6(8(9)10)4-7(11)3-5/h2-4,8,11H,1H3 |
InChI Key |
LIZNSQLUZCWQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
3-difluoromethyl-5-methylphenol chemical structure and properties
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-difluoromethyl-5-methylphenol , a specialized fluorinated building block.
A Strategic Bioisostere for Medicinal Chemistry
Executive Summary
3-Difluoromethyl-5-methylphenol is a rational design element in modern drug discovery, serving as a lipophilic hydrogen bond donor (LHBD). By incorporating a difluoromethyl (
This guide outlines the structural properties, validated synthetic pathways from the precursor 3-hydroxy-5-methylbenzaldehyde (CAS 60549-26-0), and the strategic utility of this compound in modulating pKa and lipophilicity (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Structure
| Parameter | Details |
| IUPAC Name | 3-(Difluoromethyl)-5-methylphenol |
| Molecular Formula | |
| Molecular Weight | |
| Core Structure | 1,3,5-trisubstituted benzene (Phenol core) |
| Key Functional Groups | Phenolic |
Predicted Physicochemical Profile
Data derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated phenols.
| Property | Value (Predicted) | Context & Significance |
| LogP (Lipophilicity) | More lipophilic than the aldehyde precursor ( | |
| pKa (Acidity) | The | |
| H-Bond Donor (HBD) | 2 | Phenolic |
| Metabolic Stability | High | The |
Synthetic Methodology
Since 3-difluoromethyl-5-methylphenol is a specialized intermediate, it is most reliably synthesized via the deoxofluorination of its aldehyde precursor.
Precursor Identification
Primary Precursor: 3-Hydroxy-5-methylbenzaldehyde
-
Availability: Commercially available building block (e.g., Sigma-Aldrich, Fluorochem).
-
Purity Requirement:
to minimize oligomerization during fluorination.
Protocol: Deoxofluorination
Reaction Principle: Conversion of the carbonyl oxygen to a gem-difluoro group using a nucleophilic fluorinating agent.
Reagents:
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxofluor is thermally more stable.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Inert (
or Ar).
Step-by-Step Workflow:
-
Preparation: Dissolve 3-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DCM (
) in a flame-dried round-bottom flask under nitrogen. -
Cooling: Cool the solution to
(ice bath). -
Addition: Dropwise add DAST (2.5 eq). Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS.
-
Quenching: Cool back to
. Slowly quench with saturated aqueous . Warning: Vigorous gas evolution. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthetic Pathway Diagram
Figure 1: Synthetic workflow for the conversion of 3-hydroxy-5-methylbenzaldehyde to the target difluoromethyl phenol.
Medicinal Chemistry Applications
The 3-difluoromethyl-5-methylphenol scaffold is primarily used to optimize lead compounds by modifying their electronic and steric environment without significantly altering molecular weight.
The "Lipophilic Hydrogen Bond Donor" Concept
The
-
H-Bond Donor Ability: The fluorine atoms withdraw electron density from the carbon, polarizing the
bond. This allows the proton to act as a weak hydrogen bond donor to protein backbone carbonyls. -
Lipophilicity: Unlike a hydroxyl group (which lowers LogP), the
group increases lipophilicity, improving membrane permeability.[5]
Bioisosteric Comparison
| Feature | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| Electronic Effect | Electron Donating | Strong Electron Withdrawing | Moderate Electron Withdrawing |
| H-Bonding | None | None (Acceptor only) | Weak Donor |
| Metabolic Stability | Low (Benzylic oxidation) | High | High |
| Steric Bulk | Small | Large | Intermediate |
Strategic Decision Logic
Figure 2: Decision tree for selecting the difluoromethyl bioisostere during lead optimization.
Handling & Safety
While specific toxicological data for 3-difluoromethyl-5-methylphenol is limited, it should be handled with the standard precautions for fluorinated phenols.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] The precursor (aldehyde) carries similar warnings.
-
Storage: Store in a cool, dry place under inert gas. Phenols are prone to oxidation over time; the electron-withdrawing nature of the
group may offer some oxidative stability compared to simple alkyl phenols. -
Disposal: Dispose of as hazardous organic waste containing fluorine.
References
-
Precursor Data: National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 12293123, 3-Hydroxy-5-methylbenzaldehyde. Retrieved from [Link]
-
Difluoromethyl Bioisosterism: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Retrieved from [Link]
-
Synthesis Methodology: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. Retrieved from [Link]
-
General Phenol Properties: Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]
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- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-5-(trifluoromethyl)phenol | C8H7F3O | CID 20773422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Bioisosteric Modification of 3-Methyl-5-(Trifluoromethyl)phenol
This guide provides an in-depth exploration of bioisosteric replacement strategies for 3-methyl-5-(trifluoromethyl)phenol, a scaffold of interest in medicinal chemistry. We will dissect the molecule's constituent parts, analyze their roles in potential biological activity and metabolic fate, and present field-proven strategies for their modification. The core objective is to equip researchers and drug development professionals with the rationale and methodologies required to optimize this chemical scaffold for enhanced efficacy, selectivity, and pharmacokinetic properties.
Introduction: The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of exchanging functional groups or fragments within a bioactive molecule with alternatives that retain or enhance desired biological activity while improving physicochemical or pharmacokinetic profiles, is a cornerstone of modern drug discovery.[1][2] The parent molecule, 3-methyl-5-(trifluoromethyl)phenol, presents a trifecta of opportunities for such optimization.
The structure consists of:
-
A Phenolic Hydroxyl Group: A critical hydrogen bond donor and potential pharmacophoric element, but also a primary site for Phase II metabolic conjugation (glucuronidation or sulfation), often leading to rapid clearance and poor oral bioavailability.[3]
-
A Trifluoromethyl (CF3) Group: A powerful electron-withdrawing group that enhances metabolic stability, increases lipophilicity, and can modulate receptor binding affinity.[4] However, its properties may not be optimal for every target, necessitating exploration of alternatives.
-
A 1,3,5-Trisubstituted Phenyl Ring: A rigid aromatic core that dictates the spatial orientation of the key functional groups. Aromatic rings can contribute to poor solubility and non-specific binding, making their replacement with three-dimensional, saturated scaffolds an attractive strategy to "escape from flatland."[5]
This guide will address each of these components systematically, providing a validated framework for rational drug design.
Figure 1: Key regions of 3-methyl-5-(trifluoromethyl)phenol targeted for bioisosteric modification.
Part 1: Addressing the Phenol Liability
The primary drawback of phenolic compounds in drug design is their susceptibility to rapid metabolic clearance.[3] The goal of bioisosteric replacement is to substitute the hydroxyl group with a functionality that mimics its hydrogen bonding properties but is resistant to conjugation.
Common Phenol Bioisosteres
A variety of heterocyclic systems and other functional groups can serve as effective phenol mimics.[3][6] The choice of bioisostere is context-dependent, requiring careful consideration of pKa, hydrogen bonding capacity, and synthetic accessibility.
| Bioisostere | Typical pKa | H-Bonding | Rationale & Commentary |
| Phenol (Parent) | ~10 | Donor/Acceptor | Prone to rapid glucuronidation and sulfation. |
| Benzimidazolone | ~9-10 | Donor/Acceptor | Excellent mimic of pKa and H-bonding. Increased rigidity.[3] |
| Benzoxazolone | ~7-8 | Donor/Acceptor | Lower pKa may alter binding but can be beneficial.[3] |
| Tetrazole | ~4.5-5 | Donor/Acceptor | Significantly more acidic. Can replicate charge-based interactions. Metabolically robust.[7] |
| Hydroxamic Acid | ~9 | Donor/Acceptor | Can act as a metal chelator, which may be a liability or a design feature. |
| Difluoromethyl (CHF2) | N/A | Weak Donor | Proposed as a non-acidic H-bond donor, offering a significant change in physicochemical properties.[6] |
Experimental Workflow: Selection and Synthesis of a Phenol Bioisostere
The following workflow outlines a rational, self-validating process for replacing the phenol in 3-methyl-5-(trifluoromethyl)phenol with a benzoxazolone bioisostere.
Figure 2: A self-validating workflow for replacing the phenol moiety.
Protocol: Synthesis of a Benzoxazolone Analog from a Phenol Precursor
This protocol provides a general, multi-step sequence for converting an aniline, the synthetic precursor to our target phenol, into a benzoxazolone bioisostere. The synthesis of 3-(trifluoromethyl)phenol often starts from 3-(trifluoromethyl)aniline via a diazotization-hydrolysis sequence.[8][9] We intercept this route.
Materials:
-
3-Amino-5-methyl-benzotrifluoride
-
2-Chloro-1-nitrobenzene
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Toluene)
-
Reducing agent (e.g., Iron powder, NH4Cl)
-
Phosgene equivalent (e.g., Triphosgene, CDI)
Methodology:
-
Step 1: Buchwald-Hartwig Amination:
-
To a solution of 3-amino-5-methyl-benzotrifluoride (1 eq.) and 2-chloro-1-nitrobenzene (1.1 eq.) in toluene, add Cs2CO3 (2 eq.), Pd2(dba)3 (0.02 eq.), and Xantphos (0.04 eq.).
-
Degas the mixture and heat to 100 °C until starting material is consumed (monitor by TLC/LC-MS).
-
Cool, filter through celite, and concentrate. Purify the resulting diarylamine by column chromatography.
-
Causality: This step constructs the core N-aryl bond. The nitro group is positioned ortho to the new bond, poised for cyclization.
-
-
Step 2: Nitro Group Reduction:
-
Dissolve the diarylamine from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5 eq.) and ammonium chloride (1 eq.).
-
Heat the reaction to reflux for 2-4 hours.
-
Cool, filter the mixture, and extract the product with ethyl acetate.
-
Causality: The nitro group is reduced to an amine, which is now nucleophilic and positioned to form the heterocyclic ring.
-
-
Step 3: Cyclization to Benzoxazolone:
-
Dissolve the diamine from Step 2 in a suitable solvent like THF.
-
Cool to 0 °C and add a phosgene equivalent such as triphosgene (0.4 eq.) or carbonyldiimidazole (CDI) (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction carefully with water and extract the product. Purify by chromatography or recrystallization.
-
Causality: The phosgene equivalent reacts with the two adjacent amino and hydroxyl (after tautomerization or from a related precursor) groups to form the stable, five-membered benzoxazolone ring, completing the synthesis of the bioisostere.
-
Part 2: Modulating Properties via Trifluoromethyl Group Replacement
The CF3 group is a mainstay in medicinal chemistry for its ability to block metabolic oxidation and act as a bioisostere for groups like methyl, chloro, or nitro.[4][10][11] However, its high lipophilicity (Hansch π = +0.88) can be a disadvantage.[4] Bioisosteric replacement can fine-tune electronic and steric properties while potentially improving solubility.
Key Bioisosteres for the Trifluoromethyl Group
| Bioisostere | Hansch π | Hammett σ(m) | Size (VdW vol) | Commentary |
| -CF3 (Parent) | +0.88 | +0.43 | ~43 ų | Strongly lipophilic and electron-withdrawing. Metabolically stable.[4] |
| -SF5 | +1.23 | +0.61 | ~68 ų | "Super-trifluoromethyl." More lipophilic and electron-withdrawing, but significantly larger.[12] |
| -CN (Cyano) | -0.57 | +0.56 | ~27 ų | Similar electronics but much more polar. Can act as an H-bond acceptor. |
| -NO2 (Nitro) | -0.28 | +0.71 | ~30 ų | Strongly electron-withdrawing and polar. Can be a metabolic liability (reduction to toxic amines). |
| -Cl (Chloro) | +0.71 | +0.37 | ~20 ų | Similar lipophilicity to CF3 but smaller and less electron-withdrawing. |
| -CH3 (Methyl) | +0.56 | -0.07 | ~22 ų | Control compound. Similar size but opposite electronic effect (donating). |
Protocol: In Vitro Metabolic Stability Assessment
This protocol is essential for validating the hypothesis that a bioisosteric modification (of either the phenol or CF3 group) has improved metabolic stability.
Materials:
-
Test compounds (Parent, O-Me control, Bioisostere)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a 1 mg/mL solution of HLM in phosphate buffer.
-
Prepare a 1 mM stock solution of each test compound in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM solution to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Self-Validation: Run a parallel reaction set without the NADPH system to control for non-enzymatic degradation.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a well containing cold acetonitrile with a suitable internal standard (e.g., a structurally related, stable compound).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS, monitoring for the disappearance of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Plot the natural log of the percent remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Compare the t½ values: A successful bioisosteric replacement will show a significantly longer t½ than the parent compound. The O-methylated control should also show a longer t½, validating that the phenol was the primary site of metabolism.
-
Part 3: Scaffold Hopping - Escaping the Flatland
Replacing the entire phenyl ring with a saturated, three-dimensional scaffold is a powerful strategy to improve physicochemical properties like solubility and permeability while exploring new intellectual property space.[5][13] Bicyclic systems are particularly effective mimics for disubstituted aromatic rings.[7]
Figure 3: "Escaping Flatland" by replacing the aromatic core with saturated bicyclic scaffolds.
For a meta-substituted pattern like 3-methyl-5-(trifluoromethyl)phenol, scaffolds such as 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) or appropriately substituted cubanes can mimic the exit vectors of the original substituents.[7] This strategy fundamentally alters the molecule's properties, often leading to:
-
Increased Aqueous Solubility: By breaking up planarity and reducing crystal lattice energy.
-
Improved Metabolic Stability: Saturated cores lack sites for aromatic oxidation.
-
Novel Intellectual Property: Creating structurally distinct chemical entities.
The synthesis of these scaffolds is non-trivial and represents a significant synthetic investment, but the potential rewards in overcoming drug development hurdles are substantial.
Conclusion and Future Outlook
The 3-methyl-5-(trifluoromethyl)phenol scaffold is a versatile starting point for medicinal chemistry campaigns. However, its inherent liabilities—namely the metabolic susceptibility of the phenol and the properties of the planar aromatic core—necessitate a thoughtful approach to lead optimization. By systematically applying the bioisosteric replacement strategies outlined in this guide, researchers can rationally design next-generation analogs with superior drug-like properties. The integration of predictive modeling with the robust, self-validating experimental workflows described herein provides a powerful paradigm for accelerating the discovery of safer and more effective therapeutic agents. The continued development of novel synthetic methods for accessing unique 3D scaffolds will further expand the toolbox for bioisosteric modification, pushing the boundaries of chemical space and drug design.
References
-
Title: Phenol (bio)isosteres in drug design and development Source: PubMed URL: [Link]
-
Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease Source: RSC Publishing URL: [Link]
-
Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease Source: PMC URL: [Link]
-
Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: ACS Publications URL: [Link]
-
Title: Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres Source: PRISM BioLab URL: [Link]
-
Title: Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research Source: Refubium - Freie Universität Berlin URL: [Link]
-
Title: Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe Source: ResearchGate URL: [Link]
-
Title: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 Source: PMC URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Bioisosteric Replacements Source: Chemspace URL: [Link]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: PubMed URL: [Link]
-
Title: 3-Methyl-5-(trifluoromethyl)phenol Source: PubChem URL: [Link]
-
Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Aromatic Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Bioisosterism Source: Drug Design Org URL: [Link]
-
Title: Phenol, 3-(trifluoromethyl)- Source: NIST WebBook URL: [Link]
-
Title: (Bio)isosteres of ortho- and meta-substituted benzenes Source: PMC URL: [Link]
-
Title: METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL Source: European Patent Office URL: [Link]
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An In-depth Technical Guide to 3-(Difluoromethyl)-5-methylphenol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(difluoromethyl)-5-methylphenol, a fluorinated organic compound of increasing interest to researchers and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous difluoromethylated and trifluoromethylated phenols to present a predictive yet scientifically grounded perspective. We will delve into its core chemical attributes, plausible synthetic routes, analytical methodologies, and its potential as a valuable building block in medicinal chemistry.
Core Molecular Attributes
The foundational characteristics of a compound are critical for its application in complex biological systems. For this compound, these attributes are derived from its constituent functional groups: a phenol, a methyl group, and a difluoromethyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O | Calculated |
| Molecular Weight | 158.15 g/mol | Calculated |
| IUPAC Name | This compound | - |
The introduction of a difluoromethyl (-CHF₂) group in place of a more common methyl or hydroxyl group can significantly alter a molecule's physicochemical properties. The -CHF₂ group acts as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity to biological targets and improve metabolic stability.[1]
Synthesis of Difluoromethylated Phenols: A Methodological Overview
A well-documented approach utilizes sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor.[2] The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate to generate the difluorocarbene, which is then trapped by the phenoxide.
Experimental Protocol: General Synthesis of Aryl Difluoromethyl Ethers [2]
-
Reaction Setup: A round-bottomed flask is charged with the starting phenol (1.0 equivalent), and a suitable base such as cesium carbonate (1.5 equivalents).
-
Solvent Addition: Anhydrous dimethylformamide (DMF) and a small amount of deionized water are added.
-
Degassing: The mixture is degassed with an inert gas, such as nitrogen, for approximately one hour.
-
Reagent Addition: Sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) is added to the reaction mixture.
-
Heating: The reaction is heated to around 120 °C for 2 hours.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The causality behind these steps lies in creating an environment conducive to the formation and reaction of the difluorocarbene. The base deprotonates the phenol to form the more nucleophilic phenoxide. DMF is a polar aprotic solvent that can solubilize the reactants and withstand the high reaction temperature. The inert atmosphere prevents unwanted side reactions.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methyl protons, and the unique triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. ¹⁹F NMR would provide a diagnostic signal for the difluoromethyl group. ¹³C NMR would confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for assessing the purity of the compound and identifying any volatile impurities.
Diagram of Analytical Relationships
Caption: Interrelation of analytical techniques for characterization.
Applications in Drug Development
The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3] The difluoromethyl group, in particular, offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[2]
-
Lipophilicity and Permeability: The -CHF₂ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]
-
Bioisosterism: The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially leading to improved target binding and selectivity.[1][2]
-
Conformational Control: The introduction of the difluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.[2]
Given these properties, this compound represents a promising scaffold for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases. Its phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for its incorporation into a wide range of molecular architectures.
Conclusion
While direct experimental data on this compound is currently sparse, by examining established synthetic methodologies and the known impact of the difluoromethyl group in medicinal chemistry, we can confidently predict its value as a research tool and building block for novel pharmaceuticals. The continued exploration of fluorinated motifs is a vibrant area of chemical research, and compounds like this compound are at the forefront of this exciting field.
References
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Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
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PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
- Jia, R., Wang, X., & Hu, J. (2021).
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PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Otsuka, M., et al. (2021). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)₃-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Chemical Communications, 57(96), 12996-12999. [Link]
-
MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Pharmaceuticals, 15(12), 1552. [Link]
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Wikipedia. (n.d.). 3-(Trifluormethyl)phenol. Retrieved from [Link]
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Ottokemi. (n.d.). 3-Fluoro-5-methylphenol, 97%. Retrieved from [Link]
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A-Z Technical Guide to Fluorinated Phenol Scaffolds in Drug Discovery
Abstract
The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenol motifs in drug discovery, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical and pharmacokinetic consequences of fluorination, detail robust synthetic methodologies, and present established protocols for the evaluation of these powerful scaffolds. Case studies of successful fluorinated phenol-containing drugs will be examined to provide real-world context and illustrate the practical application of the principles discussed.
PART 1: The Rationale for Fluorinating Phenolic Scaffolds
The phenol moiety is a common feature in a vast array of biologically active molecules. However, its inherent properties, such as susceptibility to metabolic oxidation and specific pKa, can limit its therapeutic potential. The introduction of fluorine, the most electronegative element, offers a powerful tool to modulate these properties with surgical precision.[1][2]
Modulation of Physicochemical Properties
The introduction of fluorine can profoundly alter the electronic and physical properties of a phenol ring, influencing its interactions with biological targets and its overall behavior in a physiological environment.
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic hydroxyl group.[3] This can be a critical parameter for optimizing a drug's solubility, absorption, and target engagement. For instance, increasing the acidity can enhance the hydrogen-bonding donor capacity of the phenol, potentially leading to stronger interactions with a protein binding pocket.[1]
-
Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution often increases lipophilicity, which can improve membrane permeability and oral bioavailability.[1][4] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can sometimes lead to a decrease in lipophilicity.[5] Careful consideration of the position and number of fluorine atoms is crucial for fine-tuning this property.[6]
-
Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric and electronic effects. This can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[1]
Enhancement of ADME Properties
One of the most significant advantages of incorporating fluorine is the ability to improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[5][7] Introducing fluorine at a metabolically labile position on the phenol ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[3][8]
-
Membrane Permeability: By modulating lipophilicity, fluorine substitution can enhance a drug's ability to cross biological membranes, a critical factor for oral absorption and distribution to the target tissue.[1][9]
-
Reduced Clearance: Improved metabolic stability often translates to reduced in vivo clearance, leading to prolonged systemic exposure of the drug.[9]
PART 2: Synthetic Strategies for Fluorinated Phenol Scaffolds
The growing importance of fluorinated phenols has driven the development of a diverse array of synthetic methodologies. These can be broadly categorized into methods for the direct fluorination of phenols and the construction of the fluorinated phenol ring from fluorinated building blocks.
Direct Fluorination of Phenols
Late-stage fluorination, the introduction of fluorine into a complex molecule at a late step in the synthesis, is a highly desirable strategy. Several methods have been developed for the direct fluorination of phenols.
-
Deoxyfluorination: This one-step nucleophilic substitution of the phenolic hydroxyl group with fluoride is a powerful tool. Reagents like PhenoFluor™ and PyFluor have been developed to facilitate this transformation under mild conditions, tolerating a wide range of functional groups.[10][11][12][13] The reaction typically proceeds via an intermediate that activates the hydroxyl group for nucleophilic attack by a fluoride source.[14]
-
Electrophilic Fluorination: While less common for electron-rich phenols, electrophilic fluorination using reagents like Selectfluor® can be achieved, often requiring directing groups to control regioselectivity.[1][15]
-
C-H Bond Fluorination: Recent advances have enabled the direct, site-selective fluorination of C-H bonds on the phenol ring, often utilizing transition metal catalysis and directing groups to achieve high regioselectivity.[4][15]
Synthesis from Fluorinated Building Blocks
An alternative and often more reliable approach involves the use of pre-fluorinated starting materials to construct the desired phenol scaffold.[4][7]
-
Nucleophilic Aromatic Substitution (SNAr): Electron-poor fluoroarenes can undergo SNAr with hydroxide or other oxygen nucleophiles to generate fluorinated phenols.[14]
-
Diazotization and Hydrolysis: Fluorinated anilines can be converted to their corresponding diazonium salts, which are then hydrolyzed to yield fluorinated phenols.[16]
-
Grignard Reagent-based Methods: The reaction of a Grignard reagent derived from a fluorinated aryl halide with a borate ester, followed by oxidation, can produce fluorinated phenols.[16]
PART 3: Evaluation of Fluorinated Phenol Drug Candidates
A comprehensive evaluation of the physicochemical and biological properties of newly synthesized fluorinated phenol compounds is essential to assess their therapeutic potential.
Physicochemical Property Determination
Table 1: Key Physicochemical Parameters and Experimental Methods
| Property | Experimental Method | Rationale |
| pKa | UV-vis Spectroscopy, 19F-NMR Spectroscopy | To quantify the acidity of the phenolic hydroxyl group, which influences solubility and target binding.[17] |
| Lipophilicity (LogD7.4) | Shake-flask method, HPLC-based methods | To measure the compound's distribution between an organic and aqueous phase at physiological pH, predicting membrane permeability.[18] |
| Solubility | Kinetic or thermodynamic solubility assays | To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer, impacting bioavailability.[9] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess the passive diffusion of the compound across an artificial membrane, providing an early indication of oral absorption potential.[18] |
In Vitro Biological Evaluation
A battery of in vitro assays is employed to determine the compound's biological activity and preliminary safety profile.
3.2.1. Target-Based Assays
These assays measure the direct interaction of the compound with its intended biological target.
-
Enzyme Inhibition Assays: For enzyme targets, IC50 values are determined by measuring the concentration of the compound required to inhibit enzyme activity by 50%.
-
Receptor Binding Assays: For receptor targets, Ki or Kd values are determined to quantify the binding affinity of the compound to the receptor.
3.2.2. Cell-Based Assays
These assays assess the effect of the compound on cellular functions.
-
Cell Proliferation/Viability Assays: (e.g., MTT, CellTiter-Glo®) To determine the cytotoxic or cytostatic effects of the compound on cancer or normal cell lines.
-
Signaling Pathway Analysis: (e.g., Western blotting, ELISA) To confirm that the compound modulates the intended cellular signaling pathway.
3.2.3. ADME Assays
-
Metabolic Stability in Liver Microsomes: To assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.[19]
-
Caco-2 Permeability Assay: To evaluate the bidirectional transport of the compound across a monolayer of human intestinal cells, predicting oral absorption and efflux.
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism context.
-
Pharmacokinetic (PK) Studies: To determine the compound's absorption, distribution, metabolism, and excretion profile in animal models (e.g., mice, rats). Key parameters include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[9]
-
Efficacy Studies: To evaluate the therapeutic effect of the compound in a relevant animal model of the disease.
PART 4: Case Studies and Future Perspectives
The successful application of fluorinated phenol scaffolds is evident in numerous FDA-approved drugs across various therapeutic areas.[20][21]
-
Umbralisib: This PI3Kδ and casein kinase 1 epsilon inhibitor, approved for certain types of lymphoma, features a fluorinated phenyl ring. The fluorine substitution enhances metabolic stability and contributes to its high selectivity.[22]
-
Vericiguat: Used to treat chronic heart failure, Vericiguat contains a fluorinated 1H-pyrazolo[3,4-b]pyridine unit. The fluorine atom improves its metabolic stability and reduces clearance.[22]
-
Melphalan Flufenamide: This peptide-drug conjugate, used for multiple myeloma, incorporates a para-fluoro-L-phenylalanine moiety, which increases its metabolic stability.
The strategic use of fluorine in these examples underscores its critical role in modern drug design.
Future Directions
The field of organofluorine chemistry continues to evolve, with new synthetic methods enabling the creation of novel fluorinated scaffolds.[23] The development of late-stage fluorination techniques will further empower medicinal chemists to rapidly explore the structure-activity relationships of complex molecules.[1][4] Additionally, the use of the fluorine-18 isotope in Positron Emission Tomography (PET) imaging allows for the non-invasive study of drug distribution and target engagement in vivo, providing invaluable information for drug development.[24][25][26][27][28]
PART 5: Experimental Protocols
General Protocol for Deoxyfluorination of a Phenol using PhenoFluor™
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the phenol (1.0 equiv) to a vial. Add a suitable solvent (e.g., toluene, dioxane) to dissolve the phenol.
-
Reaction Setup: To the solution of the phenol, add PhenoFluor™ reagent (1.2-1.5 equiv) and a fluoride source such as cesium fluoride (CsF) (2.0-3.0 equiv).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).[10] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for 19F-NMR Analysis of Fluorinated Compounds
19F-NMR is a powerful technique for the characterization and quantification of fluorinated compounds.[29][30][31][32]
-
Sample Preparation: Dissolve a known amount of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add an internal standard with a known 19F chemical shift and concentration (e.g., hexafluorobenzene).
-
NMR Acquisition: Acquire the 19F-NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to the compound and the internal standard. The concentration of the compound can be calculated based on the relative integrals and the known concentration of the internal standard.
PART 6: Visualizations
Diagram 1: Key Impacts of Fluorinating Phenol Scaffolds
Caption: Impact of Fluorination on Phenol Scaffolds.
Diagram 2: General Workflow for Fluorinated Phenol Drug Discovery
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A Technical Guide to Novel Difluoromethylated Aromatic Intermediates: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Rise of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, profoundly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the diverse array of fluorinated motifs, the difluoromethyl (–CF2H) group has emerged as a uniquely versatile functional group.[4][5] Unlike the more common trifluoromethyl group, the –CF2H moiety possesses a weakly acidic proton, enabling it to act as a "lipophilic hydrogen bond donor."[1][6][7][8][9] This distinct characteristic allows it to serve as a bioisostere for crucial pharmacophores like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups, offering a powerful tool to modulate molecular properties while potentially maintaining or enhancing target engagement.[8][10][11]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of novel difluoromethylated aromatic intermediates. We will move beyond simple procedural descriptions to explain the underlying principles and strategic considerations in their synthesis and application, grounded in field-proven insights and authoritative research.
The Physicochemical Impact of Aromatic Difluoromethylation
The decision to introduce a –CF2H group is driven by its ability to predictably alter a molecule's profile. Understanding these effects is critical for its rational application in drug design.
Bioisosterism and Hydrogen Bonding Capability
The primary driver for the use of the –CF2H group is its function as a bioisosteric replacement for polar functional groups. The two electron-withdrawing fluorine atoms polarize the C–H bond, rendering the proton sufficiently acidic to participate in hydrogen bonding.[9] Studies have shown that the hydrogen bond donor strength of a –CF2H group is comparable to that of thiophenols and anilines, though weaker than a hydroxyl group.[6][7][9] This allows medicinal chemists to replace metabolically labile –OH or –SH groups, thereby improving pharmacokinetic profiles without sacrificing key binding interactions.[11]
Caption: Generalized catalytic cycle for cross-coupling.
Direct C–H Difluoromethylation
Directly converting a C–H bond to a C–CF2H bond is the most atom-economical approach and is ideal for late-stage functionalization. These reactions typically proceed via radical pathways.
-
Minisci-Type Radical Reactions: This strategy is highly effective for electron-deficient heterocycles. A difluoromethyl radical (•CF2H) is generated from a suitable precursor, which then undergoes addition to the protonated heterocycle. This method is powerful for modifying complex nitrogen-containing scaffolds. [12]
-
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions. [13][14]A photocatalyst, such as Ru(bpy)₃Cl₂ or Ir(ppy)₃, is excited by light and engages in a single-electron transfer (SET) with a difluoromethyl precursor (e.g., a sulfone or sulfonium salt) to generate the •CF2H radical. [10][11][15]This radical can then be used to functionalize a wide range of electron-rich arenes and heterocycles. [13][16]
Key Difluoromethylating Reagents
The success of any difluoromethylation reaction hinges on the choice of reagent. Modern reagents have been designed for improved stability, safety, and reactivity.
Table 2: A Toolbox of Common Difluoromethylating Reagents
| Reagent | Type | Typical Application | Advantages |
| TMSCF₂H (Difluoromethyl)trimethylsilane | Nucleophilic | Cu- or Pd-catalyzed cross-coupling | Versatile, commercially available |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical Precursor | Direct C-H difluoromethylation | Bench-stable solid, good for heterocycles |
| ArSO₂CF₂H (Difluoromethyl Sulfones) | Radical Precursor / Nucleophilic | Photoredox, Fe-catalyzed cross-coupling | Tunable reactivity based on Ar group |
| (DMPU)₂Zn(CF₂H)₂ | Nucleophilic | Ni- and Pd-catalyzed cross-coupling | Well-defined, isolable, user-friendly [17] |
| BrCF₂P(O)(OEt)₂ | Difluorocarbene Precursor | Pd-catalyzed reactions | Non-ozone depleting alternative to ClCF₂H [12] |
| S-(difluoromethyl)sulfonium salts | Radical Precursor | Photoredox C-H difluoromethylation | Highly efficient radical generation [11] |
Featured Experimental Protocol: Photoredox C-H Difluoromethylation
This protocol describes a representative procedure for the direct C-H difluoromethylation of an electron-rich arene, adapted from contemporary literature on visible-light catalysis. [11][13]This method exemplifies a modern, mild, and functional-group-tolerant approach.
Objective: To synthesize 1-(difluoromethyl)-2,4,6-trimethoxybenzene from 1,3,5-trimethoxybenzene.
Materials:
-
1,3,5-trimethoxybenzene (Substrate)
-
S-(difluoromethyl)-S-phenyl-S-(p-tolyl)sulfonium triflate (CF₂H Radical Precursor)
-
fac-Ir(ppy)₃ (Photocatalyst)
-
Acetonitrile (CH₃CN), degassed (Solvent)
-
Inert atmosphere glovebox or Schlenk line
-
Blue LED light source (450-460 nm)
-
Stir plate and stir bars
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System):
-
Inside an inert atmosphere glovebox, add 1,3,5-trimethoxybenzene (0.1 mmol, 1.0 equiv), the S-(difluoromethyl)sulfonium salt (0.15 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 2 mol%) to a 4 mL reaction vial equipped with a magnetic stir bar.
-
Add 1.0 mL of degassed acetonitrile to the vial.
-
Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Causality: Working under an inert atmosphere is crucial as oxygen can quench the excited state of the photocatalyst and interfere with the radical chain, leading to low yields. The stoichiometry ensures the radical precursor is in slight excess to drive the reaction to completion.
-
-
Photocatalysis:
-
Place the sealed vial on a magnetic stir plate approximately 5-10 cm from the blue LED light source.
-
Ensure the reaction is stirring vigorously to allow for uniform irradiation.
-
Irradiate the reaction at room temperature for 12-24 hours.
-
Insight: The reaction progress can be monitored by TLC or LC-MS by periodically taking a small aliquot. Complete consumption of the starting material is the primary indicator. The specific blue wavelength is chosen to match the absorption maximum of the iridium photocatalyst, ensuring efficient excitation.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the vial from the light source.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue is then purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.
-
Trustworthiness: This direct purification method is robust. The product, 1-(difluoromethyl)-2,4,6-trimethoxybenzene, is typically a colorless oil or white solid.
-
-
Characterization:
-
Confirm the structure of the product using NMR spectroscopy.
-
¹H NMR: Expect a characteristic triplet for the –CF₂H proton around δ 6.5-7.0 ppm with a large coupling constant (¹JH-F ≈ 55-60 Hz).
-
¹⁹F NMR: Expect a doublet for the –CF₂ H fluorine atoms.
-
¹³C NMR: The carbon of the –C F₂H group will appear as a triplet due to one-bond C-F coupling.
-
Caption: Workflow for photoredox C-H difluoromethylation.
Applications and Future Outlook
The value of these intermediates is demonstrated by their incorporation into high-value molecules in pharmaceuticals and agrochemicals. [18][19][20]The mTORC1/2 inhibitor PQR620, for example, features a difluoromethylated aromatic moiety that is critical for its high selectivity, forming a key hydrogen bond interaction in the target's active site. [12] Table 3: Examples of Bioactive Difluoromethylated Aromatic Compounds
| Compound | Therapeutic Area | Role of the Ar–CF₂H Group |
| PQR620 | Oncology | Acts as H-bond donor, enhancing selectivity for mTOR over PI3Kα. [12] |
| Roflumilast Analogs | Anti-inflammatory | The related Ar-OCF₂H group improves metabolic stability and cell permeability. [21] |
| Fenofibrate Analogs | Cardiovascular | [¹⁸F]CF₂H-Arene motifs are being developed as PET imaging agents. [22] |
The field continues to evolve at a rapid pace. [23][24]Future challenges and opportunities lie in the development of stereoselective difluoromethylation methods, the use of more sustainable and economical catalysts and reagents, and the expansion of late-stage functionalization to even more complex and delicate molecular architectures. [12][25]As our understanding of the subtle interplay between the –CF2H group and biological systems deepens, these novel intermediates will undoubtedly play an even greater role in the creation of next-generation therapeutics.
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- 22. e-century.us [e-century.us]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: 3-(Difluoromethyl)-5-methylphenol vs. 3-Fluoro-5-methylphenol
This guide provides a technical analysis comparing 3-(difluoromethyl)-5-methylphenol and 3-fluoro-5-methylphenol , focusing on their physicochemical properties, synthetic accessibility, and utility in medicinal chemistry.
Executive Summary: The "Lipophilic Donor" vs. The "Metabolic Blocker"[1]
In lead optimization, the choice between a fluoro (-F) and a difluoromethyl (-CHF
-
3-Fluoro-5-methylphenol: Represents a classic "fluorine scan" modification. The fluorine atom acts as a metabolic blocker and a weak hydrogen bond acceptor (HBA), primarily modulating pKa and electronic density without introducing significant steric bulk.
-
This compound: Introduces the -CHF
moiety, a lipophilic hydrogen bond donor . Unlike fluorine, the -CHF group contains an acidic proton capable of forming weak hydrogen bonds (H-bonds) with protein backbone carbonyls, acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly higher lipophilicity and membrane permeability.
Physicochemical Profiling
The following table contrasts the core properties of the two scaffolds. Note the distinct divergence in hydrogen bond donor (HBD) capability.
| Property | 3-Fluoro-5-methylphenol | This compound |
| Structure | Phenol ring with -F and -CH | Phenol ring with -CHF |
| Electronic Effect ( | +0.34 (Inductive withdrawal) | ~0.20 – 0.30 (Inductive withdrawal) |
| Acidity (Phenol pKa) | ~9.0 (More acidic than cresol) | ~9.1 – 9.3 (Slightly less acidic than F-analog) |
| H-Bond Donor (HBD) | 1 (Phenolic OH only) | 2 (Phenolic OH + CHF |
| H-Bond Acceptor (HBA) | 1 (Phenolic O) + Weak F | 1 (Phenolic O) + Very Weak F interaction |
| Lipophilicity ( | Moderate increase vs. H | High increase vs. OH; Lower than CF |
| Metabolic Stability | High (F blocks oxidation) | Moderate (CHF |
| Steric Bulk (Van der Waals) | Small ( | Medium (Similar to -OH or -CH |
Key Insight: The Acidity of the CHF Proton
The C-H bond in the difluoromethyl group is polarized by the two geminal fluorine atoms, rendering the proton acidic (pKa ~25-28 for the C-H bond itself, but capable of H-bonding). This allows the -CHF
Synthetic Pathways[3][4][5]
The synthesis of these two compounds requires distinct strategies. The fluoro-derivative is often accessible via electrophilic fluorination or diazonium chemistry, while the difluoromethyl-derivative typically requires deoxyfluorination of an aldehyde precursor.
Experimental Protocol A: Synthesis of this compound
Target: Conversion of 3-hydroxy-5-methylbenzaldehyde to the difluoromethyl analog.
-
Protection: Protect the phenol as a benzyl ether or silyl ether (e.g., TBS) to prevent side reactions with the fluorinating agent.
-
Deoxyfluorination:
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Conditions: Dissolve protected aldehyde in anhydrous DCM at 0°C under N
. Add DAST (1.5-2.0 equiv) dropwise. Allow to warm to RT and stir for 4-12 hours. -
Note: Glassware must be bone-dry; DAST reacts violently with water to produce HF.
-
-
Deprotection: Removal of the protecting group (e.g., Pd/C hydrogenation for benzyl, or TBAF for silyl) yields the final phenol.
Experimental Protocol B: Synthesis of 3-Fluoro-5-methylphenol
Target: Transformation of 3-amino-5-methylphenol (or 3-fluoro-5-methylaniline) to the phenol.
-
Diazotization (Balz-Schiemann Variation):
-
Substrate: 3-Amino-5-methylphenol (protected if necessary).
-
Reagents: NaNO
, HBF (tetrafluoroboric acid). -
Procedure: Cool amine in HBF
to -5°C. Add aqueous NaNO dropwise to form the diazonium tetrafluoroborate salt. Isolate the salt by filtration.
-
-
Thermal Decomposition: Heat the dry diazonium salt (carefully) or reflux in an inert solvent (e.g., dichlorobenzene) to generate the aryl fluoride.
-
Hydrolysis (if starting from aniline): Alternatively, start with 1-bromo-3-fluoro-5-methylbenzene and perform a hydroxylation using KOH/Pd-catalysis.
Visualization: Synthetic Logic Flow
Figure 1: Parallel synthetic pathways for accessing the target phenols. The CHF2 route relies on aldehyde functionalization, while the F route typically utilizes diazonium chemistry.
Mechanistic Implications in Drug Design[1][6]
The "Fluorine Scan" (3-Fluoro)
Replacing a hydrogen or methyl group with fluorine (3-fluoro-5-methylphenol) is primarily used to:
-
Block Metabolism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing CYP450-mediated oxidation at the 3-position.
-
Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenol (making it more acidic) and the pKa of any nearby basic amines, potentially altering bioavailability and off-target toxicity (hERG).
The "Lipophilic Donor" (3-Difluoromethyl)
The 3-(difluoromethyl) group is deployed when a specific interaction is required:
-
Hydrogen Bonding: The -CHF
proton can serve as a weak H-bond donor to backbone carbonyls (C=O) or ether oxygens in the binding pocket. This is critical when replacing an -OH group; -CHF maintains the H-bond donation but removes the desolvation penalty associated with the polar -OH group. -
Conformational Locking: The -CHF
group has specific conformational preferences (gauche effect) that can lock the ligand into a bioactive conformation more effectively than a freely rotating methyl group.
Decision Matrix: When to Use Which?
Figure 2: Decision matrix for selecting between Fluoro and Difluoromethyl substitutions based on binding pocket requirements.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link
-
Hu, J., et al. (2015). "Reagents for Difluoromethylation." Chemical Reviews. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
Methodological & Application
Application Note & Protocol: Synthesis of 1-(Difluoromethoxy)-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the difluoromethylation of 5-methylphenol, a critical transformation for introducing the valuable difluoromethoxy (-OCF₂H) group into organic molecules. The difluoromethyl group is a key structural motif in medicinal chemistry and agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will delve into the underlying chemistry, provide a step-by-step experimental procedure, and offer insights into the causality behind experimental choices to ensure reliable and reproducible results.
Introduction: The Significance of the Difluoromethoxy Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine functionalities.[2] Its inclusion in a molecule can significantly modulate physicochemical properties such as pKa, dipole moment, and metabolic stability, making it a highly sought-after moiety in the development of novel therapeutics and agrochemicals.[2] Several methods exist for the difluoromethylation of phenols, often proceeding through a common intermediate: the highly reactive difluorocarbene (:CF₂).[3][4][5]
Reaction Mechanism: The Role of Difluorocarbene
The majority of phenol difluoromethylation reactions proceed via the in-situ generation of difluorocarbene.[3][4][5] Under basic conditions, the phenol is deprotonated to form the more nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, which is generated from a suitable precursor. A subsequent protonation step yields the final aryl difluoromethyl ether.[4][5]
Sources
reagents for introducing difluoromethyl group to phenols
Application Note: Strategies for the O-Difluoromethylation of Phenols
Executive Summary
The difluoromethoxy group (
This guide provides a technical analysis of the three most robust reagents for introducing this group:
-
Sodium Chlorodifluoroacetate (
): The industrial "workhorse" for scalable, cost-effective synthesis. -
(Bromodifluoromethyl)trimethylsilane (
): A mild, rapid reagent for base-sensitive substrates. -
Difluoromethyl Triflate (
): A specialized reagent for late-stage functionalization (LSF) of complex scaffolds.
Reagent Selection Guide
The choice of reagent is dictated by the substrate's complexity, the scale of the reaction, and the available equipment.
Figure 1: Decision matrix for selecting the optimal difluoromethylation reagent.
Mechanistic Underpinning: The Difluorocarbene Commonality
Despite the diversity of precursors, all three methods converge on a single reactive intermediate: singlet difluorocarbene (
-
Causality: The reaction does not proceed via classical
substitution. Instead, the phenol is first deprotonated to the phenoxide anion, which then attacks the electrophilic carbene. -
Implication: The rate-determining step is often the generation of the carbene. If the carbene is generated too slowly, the reaction stalls; too quickly, and the carbene dimerizes to tetrafluoroethylene (TFE) gas, lowering yields.
General Reaction Pathway:
Detailed Protocols
Protocol A: The Scalable Standard (Sodium Chlorodifluoroacetate)
Best for: Gram-to-kilogram scale, simple phenols, cost-sensitive projects.
Reagent Profile:
-
Source:
(Solid, stable). -
Activation: Thermal decarboxylation (
). -
Safety Critical: Generates
gas. System must be vented.
Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (2.5 – 3.0 equiv)
-
Base:
(1.5 equiv) or (2.0 equiv) -
Solvent: DMF (anhydrous) and
(additive, 10% v/v relative to DMF)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a large magnetic stir bar and an air condenser (not water-cooled, to prevent clogging). Top the condenser with a T-adapter connected to an oil bubbler .
-
Charging: Add Phenol, Base, and DMF/Water mixture.
-
Degassing: Sparge the mixture with
for 15 minutes. Experience Note: Oxygen can quench the carbene or oxidize electron-rich phenols at high temps. -
Reagent Addition: Add Sodium Chlorodifluoroacetate in one portion.
-
Reaction: Heat the oil bath to
.-
Visual Check: You will see vigorous bubbling (
evolution). Ensure the bubbler is active but not violently expelling oil.
-
-
Completion: Stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Cool to room temp. Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate or MTBE.
Troubleshooting:
-
Low Yield? The carbene half-life is short. Ensure the bath temperature is reached quickly to generate a high instantaneous concentration of carbene.
-
Incomplete conversion? Add an additional 1.0 equiv of reagent and heat for another hour.
Protocol B: The Mild & Rapid Method ( )
Best for: Base-sensitive substrates, rapid screening, lipophilic phenols.
Reagent Profile:
-
Source:
(Liquid). -
Activation: Lewis base or Hydroxide activation at Room Temp.
-
Mechanism: Phase-transfer catalysis (PTC).
Materials:
-
Substrate: Phenol (1.0 equiv)
-
Reagent:
(3.0 – 4.0 equiv) -
Base: KOH (20 equiv, used as a 20 wt% aqueous solution)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (
)
Step-by-Step Workflow:
-
Biphasic Setup: In a vial, dissolve Phenol and TBAB in DCM.
-
Base Addition: Add the aqueous KOH solution. The mixture will be biphasic.
-
Reagent Addition: Add
dropwise at room temperature. -
Agitation: Stir vigorously (>1000 rpm).
-
Why? The reaction occurs at the interface.[2] High shear rates increase the interfacial area, promoting the carbene transfer from the organic phase (where it generates) to the phenoxide (at the interface).
-
-
Time: Reaction is usually complete in 10–30 minutes .
-
Workup: Separate layers. The organic layer contains the product.[2][3]
Protocol C: Late-Stage Functionalization (Difluoromethyl Triflate)
Best for: Complex drug molecules, high-throughput experimentation (HTE).
Reagent Profile:
-
Source:
(Liquid, prepared from Ruppert-Prakash reagent).[3] -
Activation: Aqueous KOH at Room Temp.
-
Advantage: Extremely clean; triflate byproduct is water-soluble.
Materials:
-
Substrate: Complex Phenol (1.0 equiv)
-
Reagent: Difluoromethyl triflate (2.0 equiv)
-
Base: KOH (6.0 M aqueous solution, 10 equiv)
-
Solvent: Acetonitrile (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve the phenol in Acetonitrile in a vial.
-
Base: Add aqueous KOH. The solution may turn yellow (phenoxide formation).
-
Reagent Shot: Add
rapidly via syringe. -
Reaction: Stir for 2–5 minutes at ambient temperature.
-
Observation: The reaction is almost instantaneous.[3]
-
-
Quench: Dilute immediately with water and extract.
Comparative Data Analysis
| Feature | Sodium Chlorodifluoroacetate | Difluoromethyl Triflate | |
| Atom Economy | Low (Loss of | Moderate (Loss of TMS-OH) | Moderate (Loss of TfOH) |
| Temperature | High ( | Ambient ( | Ambient ( |
| Reaction Time | 2–4 Hours | 10–30 Minutes | < 5 Minutes |
| Cost | Low ($) | Medium ( | High ( |
| Scalability | Excellent (Kg scale) | Good (up to 100g) | Poor (Safety/Cost limits) |
| Safety | Gas evolution ( | Standard organic hazards | Reactive triflating agent |
Safety & Handling
-
Pressure Hazards: Protocol A generates stoichiometric quantities of
. Never perform this in a sealed vessel without a pressure relief valve or bubbler. -
Ozone Depletion: Avoid using Chlorodifluoromethane (Freon-22) gas. It is an Ozone Depleting Substance (ODS) and is being phased out globally. The reagents listed above are non-ODS alternatives.
-
Toxicity: Fluorinated metabolites can be toxic. Handle all crude reaction mixtures in a fume hood.
References
-
Sodium Chlorodifluoroacetate Protocol
-
TMS-CF2Br Protocol
-
Difluoromethyl Triflate Protocol
-
Review of Difluoromethylation
- Title: Late-stage difluoromethylation: concepts, developments and perspective
- Source: Chem. Soc. Rev., 2021, 50, 10517.
-
URL:[Link]
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Synthesis of difluoromethyl ethers with difluoromethyltriflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. synquestlabs.com [synquestlabs.com]
reaction conditions for O-alkylation of 3-(difluoromethyl)-5-methylphenol
Application Note: Precision O-Alkylation of 3-(Difluoromethyl)-5-methylphenol
Executive Summary
This technical guide details the optimized reaction conditions for the O-alkylation of This compound (CAS: 405196-14-7) . This scaffold is a critical intermediate in medicinal chemistry, where the difluoromethyl (-CHF
Successful derivatization of this phenol requires navigating a specific reactivity profile: balancing the enhanced acidity of the phenolic proton (induced by the electron-withdrawing -CHF
Strategic Analysis & Mechanistic Insight
Substrate Properties
-
Acidity (pKa): The pKa of this compound is estimated at 9.3–9.5 . This is more acidic than
-cresol (pKa ~10.1) due to the inductive electron-withdrawing effect ( ) of the meta-difluoromethyl group, but less acidic than 3-(trifluoromethyl)phenol (pKa ~9.0). -
Nucleophilicity: The resulting phenoxide anion is slightly less nucleophilic than simple alkyl phenoxides but remains sufficiently reactive for S
2 displacements without requiring exotic catalysts. -
Stability Warning: The benzylic proton of the -CHF
group has a pKa > 25. While stable to carbonates, strong organometallic bases (e.g., -BuLi) or prolonged exposure to NaH at high temperatures can trigger deprotonation , leading to -elimination and the formation of reactive difluorocarbene species.
Selection of Reaction Conditions
The choice of base and solvent is dictated by the electrophile's reactivity.
| Variable | Recommendation | Rationale |
| Base | K | Sufficient to deprotonate the phenol (pKa ~9.4) without affecting the -CHF |
| Solvent | DMF, NMP, or MeCN | Polar aprotic solvents maximize the nucleophilicity of the phenoxide anion. Acetone is viable for highly reactive halides (e.g., benzyl bromide, iodomethane). |
| Temperature | 25 °C – 60 °C | Mild heating promotes reaction rates. Avoid refluxing in high-boiling solvents (>100 °C) to prevent potential hydrolysis of the -CHF |
Decision Logic & Workflow
The following flowchart illustrates the decision process for selecting the optimal protocol based on your available electrophile.
Figure 1: Decision tree for selecting O-alkylation conditions.
Experimental Protocols
Protocol A: Standard Carbonate Method (Primary Recommendation)
Best for: Primary alkyl halides, benzyl halides, and methyl iodide.
Reagents:
-
This compound (1.0 equiv)
-
Electrophile (R-X) (1.2 – 1.5 equiv)
-
Potassium Carbonate (K
CO ), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 equiv) and anhydrous K
CO (2.0 equiv). -
Solvation: Add anhydrous MeCN or DMF (5 mL per mmol substrate). Stir at room temperature for 15 minutes. Note: The solution may turn slight yellow as the phenoxide forms.
-
Addition: Add the alkyl halide (1.2 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimum amount of solvent first.
-
Reaction:
-
For reactive halides (Bn-Br, Me-I): Stir at Room Temperature (25 °C) for 2–4 hours.
-
For less reactive halides: Heat to 60 °C for 4–16 hours.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the phenol peak (RT ~2.5 min on standard C18 gradients).
-
Workup: Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Cesium-Promoted Method (Difficult Substrates)
Best for: Secondary alkyl halides, chlorides, or sterically hindered systems.
Reagents:
-
Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Tetrabutylammonium Iodide (TBAI) (0.1 equiv) – Catalyst
-
Solvent: DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the phenol (1.0 equiv) in DMF (0.2 M).
-
Add Cs
CO (2.0 equiv) and TBAI (10 mol%). Stir for 30 mins at RT to ensure deprotonation. -
Add the alkyl halide (1.5 – 2.0 equiv).
-
Heat the mixture to 60–80 °C . Caution: Do not exceed 90 °C to preserve the integrity of the -CHF
group. -
Stir for 12–24 hours.
-
Critical Workup Step: DMF is difficult to remove. Dilute the reaction mixture with Et
O (Ether) rather than EtOAc for the extraction, as it facilitates better separation from DMF/Water mixtures. Wash the organic layer thoroughly with water (x3) to remove DMF.
Protocol C: Mitsunobu Reaction
Best for: Primary and secondary alcohols (avoiding the need to convert alcohol to halide).
Reagents:
-
Triphenylphosphine (PPh
) (1.5 equiv) -
DIAD or DEAD (Diisopropyl/Diethyl azodicarboxylate) (1.5 equiv)
-
Alcohol (R-OH) (1.2 equiv)
-
Solvent: THF or Toluene (anhydrous)
Procedure:
-
Dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and PPh
(1.5 equiv) in anhydrous THF (0.15 M) under Nitrogen/Argon. -
Cool the solution to 0 °C .
-
Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn orange/yellow and then fade.
-
Allow the reaction to warm to Room Temperature and stir for 12–24 hours.
-
Workup: Concentrate the solvent directly. Triturate the residue with Hexanes/Et
O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid. -
Concentrate the filtrate and purify by column chromatography.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Phenoxide aggregation or poor nucleophilicity. | Switch from K |
| Side Product: C-Alkylation | Solvent is too non-polar or phenol is too electron-rich (unlikely here). | Ensure solvent is polar aprotic (DMF). Use a harder base (NaH) only if strictly necessary and at 0°C. |
| Loss of -CHF | Hydrolysis or elimination due to harsh base/heat. | Avoid hydroxide bases (NaOH/KOH) at high temps. Keep reaction temp < 80 °C. Ensure anhydrous conditions. |
| O-Acylation (if using esters) | Transesterification. | Avoid using ester solvents (EtOAc) during the reaction. Use ether or chlorinated solvents for workup. |
References
-
Acidity of Fluorinated Phenols
-
Gross, K. C.; Seybold, P. G.; Hadad, C. M. Comparison of Experimental and Calculated pKa Values of Phenols.Int. J. Quantum Chem.2002 , 90, 445–458. Link
-
-
Stability of Difluoromethyl Groups
-
Zafrani, Y.; Sod-Moriah, G.; Yeffet, D., et al. Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Properties.J. Med. Chem.2017 , 60, 797–811. Link
-
- General Williamson Ether Synthesis Protocols: Finkelstein, H. Darstellung organischer Fluorverbindungen.Ber. Dtsch. Chem. Ges.1910, 43, 1528. (Foundational reference for halide exchange/reactivity).
-
Mitsunobu Reaction Guide
-
Swamy, K. C. K., et al. The Mitsunobu and Related Reactions: Advances and Applications.Chem. Rev.2009 , 109, 2551–2651. Link
-
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Difluoromethyl)-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[1] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-(difluoromethyl)-5-methylphenol, a versatile building block for accessing a diverse range of difluoromethylated compounds. We will delve into the strategic considerations for C-O, C-N, and C-C bond formation, addressing the unique electronic nature of this substituted phenol. The protocols presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.
Introduction: The Significance of the Difluoromethyl Moiety and the Role of Palladium Catalysis
The difluoromethyl group is increasingly recognized as a valuable substituent in the design of novel therapeutics. Its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities, coupled with its electron-withdrawing nature, makes it a powerful tool for optimizing drug-like properties.[1] Palladium-catalyzed cross-coupling reactions have emerged as the premier method for the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[2][3][4] The application of these powerful reactions to substrates like this compound opens a direct and modular route to complex molecular architectures that would be otherwise challenging to synthesize.
This document will explore three key palladium-catalyzed transformations utilizing this compound as a key precursor:
-
Buchwald-Hartwig C-O Coupling (Etherification): For the synthesis of diaryl ethers.
-
Buchwald-Hartwig C-N Coupling (Amination): For the synthesis of arylamines, following activation of the phenol.
-
Suzuki-Miyaura C-C Coupling: For the formation of biaryl structures, also requiring prior activation of the phenolic hydroxyl group.
Strategic Considerations: The Electronic Dichotomy of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its two distinct substituents. The methyl group at the 5-position is a classical electron-donating group, which increases the electron density of the aromatic ring and the nucleophilicity of the phenolic oxygen. Conversely, the difluoromethyl group at the 3-position is strongly electron-withdrawing, which deactivates the ring and decreases the nucleophilicity of the phenolic oxygen.
This electronic dichotomy presents both challenges and opportunities. The reduced nucleophilicity of the phenolic oxygen can make direct C-O coupling more challenging compared to electron-rich phenols. However, this also means that the corresponding phenoxide is more stable and less prone to side reactions. For C-N and C-C couplings, which necessitate the conversion of the hydroxyl group into a better leaving group (e.g., triflate or nonaflate), the electron-withdrawing nature of the CF₂H group can facilitate the initial activation step.
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers via Buchwald-Hartwig C-O Coupling
The direct C-O coupling of phenols with aryl halides is a powerful method for the synthesis of diaryl ethers. For a substrate with the mixed electronic character of this compound, the choice of a highly active catalyst system is crucial. Bulky, electron-rich phosphine ligands are often essential to promote both the oxidative addition and the challenging C-O reductive elimination steps.[5]
Reaction Scheme:
Workflow for Buchwald-Hartwig C-O Coupling:
CF₂H-Ar-CH₃ ----------------------------------------> | NR₂ | CF₂H-Ar-CH₃
Caption: One-pot workflow for the synthesis of N-aryl amines from this compound.
Detailed Protocol:
-
Activation: To a solution of this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equiv.) in anhydrous dichloromethane or THF at 0 °C, add triflic anhydride (Tf₂O, 1.2 equiv.) or nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) dropwise. [6]Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Coupling: To the crude triflate or nonaflate solution, add the amine (1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BINAP or a biaryl phosphine ligand, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Table: Reagents for Buchwald-Hartwig C-N Coupling
| Reagent | CAS Number | Molecular Formula | Role |
| Triflic Anhydride | 358-23-6 | C₂F₆O₅S₂ | Activating Agent |
| Nonafluorobutanesulfonyl Fluoride | 375-72-4 | C₄F₁₀O₂S | Activating Agent |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | Precatalyst |
| BINAP | 76189-55-4 | C₄₄H₃₂P₂ | Ligand |
| Sodium tert-butoxide | 865-48-5 | C₄H₉NaO | Base |
Synthesis of Biaryls via In-Situ Activation and Suzuki-Miyaura Coupling
Similar to C-N coupling, the Suzuki-Miyaura reaction requires activation of the phenol. The conversion of the phenol to its triflate or nonaflate derivative is a common and effective strategy. The resulting aryl sulfonate can then be coupled with a wide range of arylboronic acids or their esters. [4][6] Reaction Scheme:
Workflow for One-Pot Suzuki-Miyaura Coupling:
Caption: One-pot workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
-
Activation: Prepare the aryl triflate or nonaflate from this compound as described in the C-N coupling protocol.
-
Coupling: To the crude aryl sulfonate, add the arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of a Pd(II) source and a phosphine ligand), and an aqueous solution of a base such as potassium carbonate or sodium carbonate (3.0 equiv.). A co-solvent system such as toluene/water or dioxane/water is typically used.
-
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring until the reaction is complete.
-
Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Table: Reagents for Suzuki-Miyaura Coupling
| Reagent | CAS Number | Molecular Formula | Role |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | Coupling Partner |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | Base |
Mechanistic Insights
A foundational understanding of the catalytic cycles is paramount for troubleshooting and optimizing these cross-coupling reactions.
Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig C-O and C-N couplings proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O and C-N coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or sulfonate) bond to form a Pd(II) intermediate.
-
Ligand Exchange and Deprotonation: The nucleophile (phenoxide or amine) coordinates to the palladium center, followed by deprotonation by the base to form a Pd(II)-amido or -alkoxo complex.
-
Reductive Elimination: The final C-O or C-N bond is formed, regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling also operates via a Pd(0)/Pd(II) cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The critical steps include:
-
Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the cycle begins with the oxidative addition of the aryl sulfonate to the Pd(0) catalyst.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two aryl groups couple, forming the biaryl product and regenerating the Pd(0) catalyst.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide array of difluoromethylated compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and adaptable methods for the construction of C-O, C-N, and C-C bonds. The unique electronic properties of this substrate necessitate the use of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The one-pot activation and coupling strategies presented here offer significant advantages in terms of efficiency and step economy. As the demand for novel fluorinated molecules in drug discovery continues to grow, the development of efficient and selective methods for the functionalization of building blocks like this compound will remain a critical area of research.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
-
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed C-N and C-O Bond Formation: A Practical Guide from an Industrial Vantage Point. In Palladium in Organic Synthesis (pp. 69-105). Springer, Berlin, Heidelberg. (No direct URL available for the entire book chapter, but related works by the authors are widely published)
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic letters, 4(20), 3467-3469. [Link]
-
Zhang, H., & Chan, K. S. (1996). Palladium-catalyzed cross-coupling of aryl triflates with arylboronic acids. Tetrahedron letters, 37(7), 1043-1044. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 6. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Difluoromethyl)-5-methylphenol
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-5-methylphenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and overcome common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Low or No Product Formation
Question: My reaction shows very low conversion of the starting material, 3-methylphenol, to the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue that can often be traced back to several key factors related to the difluoromethylation step. The most prevalent methods for this transformation involve the generation of difluorocarbene (:CF2) as the reactive intermediate.
1. Inefficient Difluorocarbene Generation:
The choice and handling of the difluorocarbene precursor are critical. Reagents like sodium chlorodifluoroacetate (ClCF2CO2Na) or (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are frequently used.[1][2]
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na): This reagent requires thermal decomposition to generate difluorocarbene.[2] Insufficient temperature is a common reason for low yield. Ensure your reaction is heated to the recommended temperature (often >100 °C in a high-boiling solvent like DMF) for an adequate duration.[3] Conversely, excessively high temperatures can lead to reagent decomposition and unwanted side reactions.
-
TMSCF2Br: This reagent can be activated under milder conditions, often with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF).[1][4] Incomplete activation will result in poor carbene generation. Ensure your fluoride source is anhydrous and of high purity.
2. Suboptimal Reaction Conditions:
-
Base Selection: The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium hydroxide (KOH).[3][5] The strength and solubility of the base can significantly impact the reaction rate. For less reactive phenols, a stronger base like Cs2CO3 may be necessary.[3]
-
Solvent Choice: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dioxane are typically used.[3][5] Ensure the solvent is anhydrous, as water can compete with the phenoxide for the difluorocarbene.[5]
-
Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol and other side reactions, especially at elevated temperatures.
3. Competing Side Reactions:
Difluorocarbene is a highly reactive species and can react with other nucleophiles present in the reaction mixture. As mentioned, water is a key competitor. Additionally, the carbene can dimerize or insert into C-H bonds, although this is less common in this specific reaction.[5]
Formation of Impurities and Byproducts
Question: My crude product shows multiple spots on TLC/peaks in GC-MS analysis. What are the common impurities and how can I minimize their formation?
Answer: The formation of byproducts is often related to the reactivity of the starting materials and intermediates.
1. Aryl Triflate Formation:
When using difluoromethyltriflate (HCF2OTf) as a difluoromethylating agent, the formation of aryl-triflate is a common byproduct.[5] This occurs when the triflate anion acts as a leaving group and the phenol attacks the sulfur atom instead of the difluoromethyl carbon. Optimizing the stoichiometry of the base and the difluoromethylating agent can help minimize this.
2. Over-alkylation or Di-difluoromethylation:
While less common for phenols due to electronic deactivation after the first substitution, it is theoretically possible to have the product react further with difluorocarbene. This is more likely if a large excess of the difluoromethylating agent is used.
3. Byproducts from Starting Material Impurities:
Ensure the purity of your starting 3-methylphenol. Impurities in the starting material can lead to a variety of byproducts that complicate purification.
4. Formate Ester Formation:
Under certain conditions, particularly in the presence of moisture, the difluoromethyl ether product can undergo hydrolysis to form an aryl formate.[6] This is a known decomposition pathway for aryl difluoromethyl ethers.
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended purification techniques?
Answer: this compound is a moderately polar compound.
1. Distillation:
If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[7] This is particularly useful for removing non-volatile impurities.
2. Column Chromatography:
For smaller scales or for removing impurities with similar boiling points, column chromatography on silica gel is the method of choice. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely provide good separation.
3. Recrystallization:
If the product is a solid at room temperature, recrystallization from an appropriate solvent system can be a highly effective purification method to obtain a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach is the O-difluoromethylation of 3-methylphenol. This involves the reaction of 3-methylphenol with a difluorocarbene precursor in the presence of a base. The synthesis of 3,5-disubstituted phenols can be challenging due to the directing effects of the substituents on the aromatic ring.[8]
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Difluoromethylating agents: Some difluoromethylating agents can be toxic or environmentally harmful. For example, chlorodifluoromethane (Freon 22) is an ozone-depleting substance.[5] Newer reagents are generally safer, but it is always important to consult the Safety Data Sheet (SDS) for each reagent.
-
High Temperatures and Pressures: Reactions involving gaseous reagents or those that generate gaseous byproducts at high temperatures should be conducted in appropriate pressure-rated equipment and behind a blast shield.
-
Bases: Strong bases like potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more detailed information about the reaction mixture, including the presence of byproducts and their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are invaluable for confirming the structure of the product and assessing the purity of the crude reaction mixture.
Q4: Are there alternative synthetic routes to 3,5-disubstituted phenols?
A4: Yes, while direct difluoromethylation of 3-methylphenol is common, other strategies for constructing the 3,5-disubstituted phenol core exist. These include multi-step sequences involving nucleophilic aromatic substitution or the use of organometallic reagents.[9][10] For instance, a "one-pot" borylation/oxidation reaction of arenes can produce phenols that are otherwise difficult to access.[10] Another approach involves a [3 + 3] cyclocondensation strategy.[11]
Experimental Protocols
Protocol 1: O-Difluoromethylation of 3-Methylphenol using Sodium Chlorodifluoroacetate
This protocol is adapted from established procedures for the difluoromethylation of phenols.[2][3]
Materials:
-
3-Methylphenol
-
Sodium chlorodifluoroacetate (ClCF2CO2Na)
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenol (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 3-methylphenol.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Reagent | Molar Eq. | Purpose |
| 3-Methylphenol | 1.0 | Starting Material |
| Sodium Chlorodifluoroacetate | 2.5 | Difluorocarbene Precursor |
| Cesium Carbonate | 1.5 | Base |
| DMF | - | Solvent |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low yield in the synthesis.
References
-
One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. Available at: [Link]
-
One-pot synthesis of 3,5-disubstituted and polysubstituted phenols from acyclic precursors. Pubs.acs.org. Available at: [Link]
-
A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development. Available at: [Link]
- Process for the synthesis of phenols from arenes. Google Patents.
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. Available at: [Link]
-
One-pot synthesis of 3,5-disubstituted and polysubstituted phenols from acyclic precursors. University of Massachusetts Boston. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]
-
Facile double O -difluoromethylations of diphenols with TMSCF2Br. ScienceDirect. Available at: [Link]
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3. National Institutes of Health. Available at: [Link]
-
Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. ScienceDirect. Available at: [Link]
- Preparation method of 3, 5-difluorophenol. Google Patents.
-
Synthesis method of 3, 5-difluorophenol. Patsnap. Available at: [Link]
-
1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. MDPI. Available at: [Link]
- Synthesis process of 3, 5-difluorophenol. Google Patents.
-
Mechanochemical Difluoromethylations of Alcohols. Thieme. Available at: [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Royal Society of Chemistry. Available at: [Link]
- Purification of phenol. Google Patents.
-
Regioselective synthesis of 3H-Pyrazoles bearing difluoromethyl phosphonate group. ResearchGate. Available at: [Link]
-
Deoxyfluorination of Phenols. Organic Chemistry Portal. Available at: [Link]
-
Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Royal Society of Chemistry. Available at: [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Springer Nature Experiments. Available at: [Link]
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. jyx.jyu.fi [jyx.jyu.fi]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2009080338A1 - Purification of phenol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20040030197A1 - Process for the synthesis of phenols from arenes - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 3-(difluoromethyl)-5-methylphenol
Ticket ID: PUR-CF2H-PHENOL-001 Subject: Optimization of Column Chromatography for Fluorinated Phenols Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Dashboard
You are attempting to purify 3-(difluoromethyl)-5-methylphenol , a molecule that presents a "dual-threat" in chromatography: the acidity of the phenol group and the unique hydrogen-bond donating capability of the difluoromethyl (
Standard silica gel chromatography often fails with this class of compounds, resulting in broad "streaking" bands and poor resolution from impurities. This guide addresses the root causes—silanol interactions and solubility mismatches—and provides a robust, self-validating protocol.
Molecule Dashboard
| Parameter | Value / Characteristic | Chromatographic Implication |
| Structure | Phenol core + | Amphiphilic: Lipophilic tail ( |
| Acidity ( | Est. 9.4 – 9.8 (Phenol -OH) | Critical: The molecule is acidic. It will interact strongly with basic sites or free silanols on silica. |
| H-Bonding | Dual Donor ( | The |
| Stability | Sensitive to Strong Base | Avoid basic modifiers (e.g., Triethylamine) which can induce phenoxide formation or degradation of the |
Troubleshooting & Optimization Modules
Module A: The "Streaking" Phenomenon
Issue: The compound elutes as a broad smear rather than a tight band, contaminating later fractions.
Root Cause: The phenolic proton (
Solution: The Acidic Modifier Strategy You must suppress the ionization of the phenol and "mask" the active silanol sites.
-
Standard Protocol: Add 0.5% to 1.0% Acetic Acid to both your non-polar (Hexane/Heptane) and polar (Ethyl Acetate) mobile phases.
-
Advanced Protocol (Stubborn Streaking): If acetic acid fails, switch to Formic Acid (0.1%) . It is stronger and often provides sharper peaks for electron-deficient phenols.
Module B: Selectivity & Co-elution
Issue: The product co-elutes with the non-fluorinated precursor (e.g., 3-formyl-5-methylphenol) or over-fluorinated byproducts.
Root Cause: The polarity difference between
Solution: Solvent Class Switching Fluorinated groups often display "fluorous" behavior that is masked by strong H-bonding solvents like Ethanol or Methanol.
-
Primary System: Hexane / Ethyl Acetate (+ 1% Acetic Acid).
-
Alternative System: Dichloromethane (DCM) / Hexane.
-
Why: DCM solubilizes the "greasy" fluorinated part better than hexane, potentially altering the elution order of impurities.
-
Module C: Stability Warning
Critical Alert: Do NOT use amine modifiers (Triethylamine, Pyridine) to fix peak shape.
-
Reason 1: Phenols react with amines to form phenoxide salts, which are extremely polar and will stick permanently to the top of the silica column.
-
Reason 2: Although
is relatively stable, strong bases can trigger elimination reactions or H/D exchange at the benzylic position [2].
Decision Matrix & Workflow Visualization
The following diagram illustrates the logic flow for troubleshooting peak shape and separation efficiency.
Figure 1: Decision matrix for optimizing mobile phase and loading strategy based on TLC observations.
Validated Experimental Protocol
Objective: Purify 1.0 g of crude this compound.
Phase 1: Sample Preparation (Dry Loading)
Why: Fluorinated phenols often have poor solubility in pure hexane. Liquid loading will likely cause the compound to crash out at the top of the column, ruining resolution [3].
-
Dissolve the 1.0 g crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone .
-
Add 2.0 - 3.0 g of Silica Gel (40-63 µm) to the flask.
-
Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.
-
Tip: If the powder is sticky, add more silica and re-evaporate.
-
Phase 2: Column Packing & Elution
Stationary Phase: Silica Gel 60 (40–63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient) + 1% Acetic Acid .
| Step | Action | Technical Note |
| 1. Equilibration | Flush column with 100% Hexane (+1% AcOH). | Neutralizes basic sites on the silica before sample touches it. |
| 2. Loading | Carefully pour the "Dry Load" powder onto the packed bed. | Add a layer of sand on top to prevent disturbing the bed. |
| 3. Elution Gradient | 0% to 5% EtOAc (2 CV) | Elutes non-polar impurities. |
| 5% to 20% EtOAc (10 CV) | Target elution window. The product typically elutes here. | |
| 20% to 40% EtOAc (3 CV) | Flushes highly polar byproducts (fully oxidized phenols). | |
| 4. Detection | UV at 254 nm + KMnO₄ Stain | Phenols stain yellow/brown on KMnO₄; Fluorinated groups are UV active. |
Phase 3: Fraction Analysis
-
Warning: Acetic acid in the mobile phase can smell and may affect NMR if not removed.
-
Workup: Combine pure fractions and evaporate. To remove trace acetic acid, co-evaporate with Toluene or Heptane twice on the rotavap.
Frequently Asked Questions (FAQs)
Q: Can I use C18 (Reverse Phase) for this purification?
A: Yes, and it is often better for fluorinated compounds. The
Q: My product is volatile. Will I lose it on the Rotavap? A: this compound has a molecular weight of ~158 g/mol . It is moderately volatile.
-
Precautions: Do not heat the water bath above 35°C. Do not use high vacuum (< 10 mbar) for extended periods.
Q: Why does the
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry.
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry.
Sources
Technical Support Center: Stability of the Difluoromethyl Group Under Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the difluoromethyl (CF₂H) group under basic conditions. The unique electronic properties that make the CF₂H group a valuable bioisostere also dictate its reactivity and potential instability.[1][2][3] Understanding these characteristics is crucial for successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Is the difluoromethyl (CF₂H) group generally stable under basic conditions?
The stability of the CF₂H group is highly dependent on the specific base used, the solvent, the temperature, and the molecular context (i.e., whether it's attached to an aryl, alkyl, or electron-withdrawing group). While it can tolerate weakly basic conditions, it is often unstable to strong bases.[4] The primary reason for this instability is the acidity of the C-H bond.
Q2: What makes the C-H bond in a CF₂H group acidic?
The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This effect polarizes the C-H bond, increasing the partial positive charge on the hydrogen atom and stabilizing the conjugate base (the difluoromethyl anion) after deprotonation.[5][6] This increased acidity makes the proton susceptible to abstraction by a base.
Q3: What is the primary decomposition pathway for a CF₂H group under basic conditions?
The most common decomposition pathway involves two key steps:
-
Deprotonation: A base removes the acidic proton from the CF₂H group to form a transient, unstable α-fluoro carbanion (R-CF₂⁻).
-
α-Fluoride Elimination: This carbanion rapidly eliminates a fluoride ion to generate a difluorocarbene (:CF₂), a highly reactive intermediate that can engage in various undesired side reactions.[4]
This process is illustrated in the diagram below.
Caption: CF₂H decomposition via deprotonation and α-elimination.
Q4: Can I use common bases like NaOH, KOtBu, or LDA with my CF₂H-containing compound?
Extreme caution is advised.
-
Hydroxides (NaOH, KOH): Can be tolerated in some cases, particularly in aqueous media at low temperatures for short periods. However, they can induce decomposition, especially with sensitive substrates.[7]
-
Alkoxides (KOtBu, NaOtBu): These are strong bases and are very likely to cause rapid decomposition. They should generally be avoided unless the goal is to generate a difluorocarbene in situ.
-
Amide bases (LDA, LiHMDS, KHMDS): These are extremely strong, non-nucleophilic bases that will readily deprotonate the CF₂H group, leading to decomposition.[4] Their use is generally incompatible with preserving the CF₂H moiety. An exception is when combined with a Lewis acid to trap the resulting anion, a specialized synthetic strategy.[4][8]
-
Carbonates (K₂CO₃, Cs₂CO₃) and Bicarbonates: These are much milder and are often the bases of choice for reactions involving CF₂H-containing molecules.
-
Organic Amines (Et₃N, DIPEA): Generally considered safe and are widely used, although their basicity may be insufficient for some transformations.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
Issue: My reaction failed. The CF₂H-containing starting material is consumed, but I see a complex mixture of byproducts or baseline material on TLC.
This is a classic symptom of CF₂H group decomposition. The generated difluorocarbene is highly reactive and can polymerize, react with the solvent, or undergo other undesired pathways, leading to a complex product mixture.
Troubleshooting Workflow:
The following workflow can help you diagnose the stability issue and find suitable reaction conditions.
Caption: Troubleshooting workflow for CF₂H group instability.
Experimental Protocol 1: Base Stability Screening
This protocol helps determine the compatibility of your CF₂H-containing substrate with various bases.
Objective: To identify the mildest basic conditions under which the starting material remains stable over the intended reaction time.
Methodology:
-
Setup: Arrange a series of small-scale reactions (e.g., in vials). In each vial, dissolve a small amount of your CF₂H-containing substrate (~5-10 mg) in the intended reaction solvent (e.g., 0.5 mL of DMF, MeCN, or THF).
-
TLC Standard: Spot a TLC plate with a solution of the pure starting material to serve as a reference (T=0).
-
Base Addition: To each vial, add a different base. It is recommended to screen a range of base classes. (See Table 1 for suggestions). Use a stoichiometrically relevant amount (e.g., 1.5 equivalents).
-
Vial 1: No base (Control)
-
Vial 2: DIPEA (Organic Amine)
-
Vial 3: K₂CO₃ (Inorganic Carbonate)
-
Vial 4: K₃PO₄ (Inorganic Phosphate)
-
Vial 5 (Optional, High Risk): NaH or KOtBu (Strong Base)
-
-
Monitoring: Stir the vials at the intended reaction temperature (start with room temperature). Monitor the reactions by TLC at regular intervals (e.g., 1h, 4h, 12h), spotting each reaction mixture on the same plate as the T=0 standard.
-
Analysis: Analyze the TLC plate.
-
Stable: The spot for a given reaction mixture remains identical to the T=0 standard, with no new spots appearing.
-
Unstable: The starting material spot diminishes or disappears, accompanied by the appearance of new, often lower Rf spots or streaking from the baseline.
-
Data Summary: CF₂H Group Compatibility with Common Bases
| Base Class | Examples | General Stability | Remarks |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, NaHCO₃ | Generally Good | Often the best choice. Cesium carbonate is more soluble and basic than potassium carbonate. |
| Organic Amines | Et₃N, DIPEA, DBU | Good | Non-nucleophilic amines are safe choices, but their basicity might be insufficient for some reactions.[10] |
| Inorganic Phosphates | K₃PO₄, K₂HPO₄ | Good to Moderate | K₃PO₄ is a useful, moderately strong inorganic base that is often well-tolerated. |
| Hydroxides | NaOH, KOH, LiOH | Moderate to Poor | Use with caution. Low temperature, dilute conditions, and short reaction times are critical.[7] |
| Alkoxides | NaOtBu, KOtBu, NaOMe | Very Poor | Almost always cause rapid decomposition via deprotonation.[11] Avoid unless generating :CF₂ is the goal. |
| Hydrides | NaH, KH | Very Poor | Strong, non-nucleophilic bases that will readily deprotonate the CF₂H group. |
| Amides / Organometallics | LDA, LiHMDS, n-BuLi | Extremely Poor | Incompatible. Will cause immediate and complete decomposition.[4] |
References
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Benchchem.
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
- A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST).
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Technical Support Center: N,N-Difluoromethanamine & N-Difluoromethylation Reactions. Benchchem.
- side reactions and byproduct formation in difluoromethylation. Benchchem.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Geri Lab.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC.
- CF2H, a Hydrogen Bond Donor. PMC.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthetic Strategies for 5-Methyl Substituted Phenols
Welcome to the technical support center for synthetic challenges involving 5-methyl substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in the functionalization of these sterically demanding scaffolds. The presence of a C5-methyl group, while seemingly innocuous, exerts significant steric and electronic influence, particularly complicating reactions at the ortho-positions (C2 and C6).
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why are 5-methyl substituted phenols so challenging to work with, especially for ortho-functionalization?
Answer: The primary challenge stems from steric hindrance. The 5-methyl group, while positioned meta to the hydroxyl, creates a sterically crowded environment that disfavors the approach of reagents to the adjacent ortho positions (C2 and C6). This effect, often termed "buttressing," can significantly slow down or completely inhibit reactions that require the formation of a bulky transition state near the hydroxyl group.[1]
Furthermore, the phenolic hydroxyl group itself presents challenges. Its acidity can lead to unwanted side reactions or catalyst deactivation, while its strong directing effect typically favors ortho and para substitution in classical electrophilic aromatic substitution, a preference that is often thwarted by the steric environment.[2]
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions are fundamental for building molecular complexity, but they are particularly sensitive to steric effects. Below are common issues and solutions for reactions involving 5-methyl substituted phenols.
Issue 1: Low yields in Suzuki-Miyaura coupling of ortho-halo, 5-methyl phenols.
Q: I am attempting a Suzuki-Miyaura coupling with a 2-bromo-5-methylphenol derivative and an arylboronic acid, but the yield is consistently below 20%. What strategic adjustments can I make?
A: This is a classic case of steric hindrance impeding the catalytic cycle. The bulky environment around the bromine atom makes the oxidative addition step difficult for standard palladium catalysts. Furthermore, the phenol itself can interfere with the catalyst. To overcome this, a multi-pronged approach is necessary.
Core Problem: The combination of the ortho-substituent and the meta-methyl group creates a sterically demanding environment that hinders the approach of the palladium catalyst to the C-Br bond.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must employ bulky, electron-rich monophosphine ligands that promote the formation of a highly active, low-coordinate palladium species. These ligands are designed to stabilize the catalytic complex while being large enough to force the substrates into a productive orientation.[3][4]
-
Recommended Ligands: Biaryl phosphine ligands such as XPhos , JohnPhos , or CyJohnPhos are the industry standard for these challenging couplings.[5] N-heterocyclic carbene (NHC) ligands with significant steric bulk have also shown success in coupling hindered aryl chlorides and could be effective here.[6]
-
-
In-Situ Activation of the Phenol: Instead of using the free phenol, consider converting it in situ to a more reactive species. For instance, using tosyl fluoride (TsF) can activate the phenol for a nickel-catalyzed Suzuki coupling, bypassing the need to pre-form a stable pseudohalide.[7] This approach can be more efficient and tolerant of steric hindrance.
-
Optimize the Base and Solvent: The choice of base is crucial for activating the boronic acid without causing decomposition.
-
Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate transmetalation but generally avoids side reactions.[7]
-
Solvent: Aprotic polar solvents like THF, dioxane, or toluene are standard. The addition of water can sometimes remarkably improve the reaction rate and yield in nickel-catalyzed systems.[7]
-
Data-Driven Ligand Selection for Hindered Suzuki Coupling
| Ligand System | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Yield Outcome | Rationale |
| Pd₂(dba)₃ / PPh₃ | 2-5 | K₂CO₃ | 100-110 | Poor (<20%) | Insufficiently electron-rich and bulky to overcome steric barrier. |
| Pd(OAc)₂ / XPhos | 1-3 | K₃PO₄ | 80-100 | Good to Excellent (>70%) | Bulky biarylphosphine ligand promotes reductive elimination and stabilizes the active Pd(0) species.[5] |
| trans-NiCl(o-Tol)(PCy₃)₂ | 3-5 | K₃PO₄·3H₂O | 100 | Good to Excellent (>75%) | Enables direct coupling of phenols via in-situ activation with TsF, tolerant to steric bulk.[7] |
Issue 2: Failure of Buchwald-Hartwig Amination with a 2-chloro-5-methylphenol derivative.
Q: My Buchwald-Hartwig reaction between 2-chloro-5-methylphenol and a primary amine is not proceeding. I am using a standard Pd₂(dba)₃/BINAP catalyst system. How can I initiate the reaction?
A: This is another common failure mode due to extreme steric hindrance. Aryl chlorides are less reactive than bromides, and the steric environment of your substrate makes oxidative addition the rate-limiting step. Bidentate ligands like BINAP can be too rigid and sterically restrictive for this transformation.
Core Problem: The catalyst system lacks the necessary activity to perform oxidative addition on the electron-rich, sterically shielded aryl chloride.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.
Detailed Recommendations:
-
Switch to State-of-the-Art Ligands: As with Suzuki couplings, sterically demanding dialkylbiaryl phosphine ligands are essential.[4][5] These ligands create a highly active catalyst that can overcome the high activation barrier of the C-Cl bond.
-
Primary Recommendation: XPhos or RuPhos . These have demonstrated broad utility for coupling aryl chlorides.
-
Catalyst Precursors: Use well-defined pre-catalysts (e.g., XPhos Pd G3) for better reproducibility.
-
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, a weaker base like K₃PO₄ in a solvent like t-butanol or dioxane may be effective with the right ligand.
Alternative Strategy: Directed ortho-Metalation (DoM)
When cross-coupling fails or when you need to install a functional group that is not amenable to coupling, Directed ortho-Metalation (DoM) offers a powerful alternative for regioselective functionalization.[8][9]
Q3: How can I use Directed ortho-Metalation to functionalize the C6 position of 5-methylphenol, bypassing steric hindrance issues?
A: DoM utilizes a directing metalation group (DMG) to deliver a strong base (typically an organolithium reagent) to a specific ortho-position for deprotonation.[8][10] This generates a potent aryllithium nucleophile, which can then be quenched with a wide variety of electrophiles.
Core Principle: The phenolic hydroxyl must first be converted into a suitable DMG. The DMG coordinates to the lithium of the organolithium base, positioning it to deprotonate the adjacent C-H bond, overriding other steric or electronic biases.
Workflow for Directed ortho-Metalation:
Caption: General workflow for Directed ortho-Metalation of a phenol.
Effective Directing Groups for Phenols:
-
Carbamate (-OCONR₂): An excellent and robust DMG. Easy to install and can be removed under basic or acidic conditions.[11]
-
Methoxymethyl (MOM) ether (-OCH₂OCH₃): A classic DMG, though removal requires acidic conditions which may not be suitable for all substrates.[12]
Experimental Protocol: ortho-Iodination of 5-Methylphenol via DoM
This protocol provides a reliable method to install an iodine atom at the C6 position, creating a versatile handle for subsequent cross-coupling reactions.
Part A: Protection of the Phenol as a Diisopropyl Carbamate
-
To a stirred solution of 5-methylphenol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add diisopropylcarbamoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the O-aryl carbamate.
Part B: Directed ortho-Metalation and Iodination
-
Dissolve the purified O-aryl carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.3 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep yellow or orange is typically observed.
-
Stir the solution at -78 °C for 2 hours.
-
Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench with saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the ortho-iodinated carbamate. The carbamate can then be removed if the free phenol is desired.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Snieckus, V. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Accounts of Chemical Research. [Link]
-
Knowles, R. R., & Jacobsen, E. N. (2022). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
-
Wójcik, J., & Czarnecki, M. A. (2014). Solvent effect on the competition between weak and strong interactions in phenol solutions studied by near-infrared spectroscopy and DFT calculations. Physical Chemistry Chemical Physics. [Link]
-
St-Jean, F., & Wilsily, A. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry. [Link]
-
Wang, D., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. [Link]
-
Garg, N. K., & Snieckus, V. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]
-
Kocienski, P. J. (2005). Protecting groups. Thieme. [Link]
-
Ma, C., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules. [Link]
-
Snieckus, V. (1992). Directed (ortho) Metallation. J. Org. Chem.. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
van der Ende, C. A., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Zhang, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. [Link]
-
Al-Malaika, S., & Suharty, N. (2001). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability. [Link]
-
Wang, Y., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. [Link]
-
Gevorgyan, V., et al. (2021). Chemodivergent assembly of ortho-functionalized phenols with tunable selectivity via rhodium(III)-catalyzed and solvent-controlled C-H activation. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Sarpong, R., & Hartwig, J. F. (2018). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Application. Journal of the American Chemical Society. [Link]
- Google Patents. (1984). Synthesis of hindered phenols.
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
Sources
- 1. Solvent effect on the competition between weak and strong interactions in phenol solutions studied by near-infrared spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. scribd.com [scribd.com]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Minimizing Defluorination in Phenol Synthesis
Topic: Minimizing Defluorination Side Reactions During Phenol Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)
Executive Summary & Diagnostic Framework
The Challenge: Synthesizing phenols from aryl halides containing fluorine substituents presents a dichotomy: the conditions required to activate the C-X bond (X = Cl, Br, I) often possess enough energy or nucleophilicity to cleave the C-F bond. This leads to two primary side reactions:
-
Nucleophilic Defluorination (
): Hydroxide attacks the C-F position instead of the C-X position (common in electron-deficient arenes). -
Reductive Defluorination: The C-F bond is reduced to C-H (common with hydride sources or radical pathways).
Diagnostic Flowchart: Before selecting a protocol, determine your risk profile using the logic flow below.
Caption: Decision tree for selecting synthesis pathways based on electronic activation and base sensitivity.
The "Hardware": Catalyst & Ligand Selection
The choice of ligand is the single most critical variable in preventing Pd-mediated C-F activation.
Why Standard Ligands Fail
Small, electron-rich phosphines can facilitate oxidative addition into both C-X and C-F bonds. Furthermore, unhindered ligands allow the metal center to approach the sterically small fluorine atom.
The Solution: Bulky Biarylphosphines
Use ligands that create a "steric wall" around the palladium center. This pocket allows the larger C-Cl/Br/I bond to enter but sterically excludes the shorter, stronger C-F bond.
Recommended Ligand Systems:
| Ligand | Structure/Type | Best Use Case | Mechanism of Protection |
| tBuBrettPhos | Biarylphosphine | Gold Standard for aryl chlorides/bromides. | Extreme steric bulk prevents Pd coordination to F; promotes rapid reductive elimination of C-O. |
| tBuXPhos | Biarylphosphine | General purpose for aryl bromides. | Good balance of activity and stability; prevents off-cycle resting states. |
| AdBrettPhos | Biarylphosphine | Sterically congested substrates. | Adamantyl group provides maximum steric shielding against side reactions. |
Critical Warning: Avoid ligands like
The "Environment": Reaction Conditions Optimization[1]
A. Base Selection (The Trap)
Using tert-butoxide bases (
-
Avoid:
, , . -
Use:
, , or . -
Why: Hydroxide itself is nucleophilic, but in a biphasic system (Dioxane/Water), its effective concentration is regulated, and it is less bulky/basic than t-BuO-, reducing the rate of background
on the fluorine.
B. Solvent System
The 1,4-Dioxane / Water (1:1 v/v) system is superior to anhydrous conditions for fluorinated substrates.
-
Solubility: It dissolves the hydroxide source (KOH) just enough to feed the catalytic cycle but prevents a high concentration of "naked" hydroxide that would attack the C-F bond.
-
Temperature Control: Run at 80 °C. Exceeding 100 °C exponentially increases the rate of C-F activation activation energy barriers are overcome.
Step-by-Step Protocols
Protocol A: The Buchwald Hydroxylation (High F-Tolerance)
Best for: Aryl Chlorides/Bromides with Fluorine substituents. Reference: Cheung, C. W., & Buchwald, S. L. (2014).
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (tBuBrettPhos Pd G3 ) - 2.0 mol%
-
Base: KOH (4.0 equiv) - Note: Use pellets, ground immediately before use.
-
Solvent: 1,4-Dioxane (degassed) and degassed
.
Workflow:
-
Charge Solids: In a glovebox or under Ar flow, add the aryl halide (1.0 mmol), tBuBrettPhos Pd G3 (0.02 mmol), and KOH (4.0 mmol) to a reaction tube equipped with a stir bar.
-
Add Solvents: Add 1,0 mL of 1,4-dioxane and 1.0 mL of
(1:1 ratio is critical). -
Seal & Heat: Seal the tube with a Teflon-lined cap. Heat to 80 °C for 8–12 hours.
-
Troubleshooting: If conversion is low, increase temp to 100 °C, but monitor F-loss by F-NMR.
-
-
Quench: Cool to RT. Acidify carefully with dilute HCl (to pH ~2) to protonate the phenoxide to phenol.
-
Extract: Extract with EtOAc.
Protocol B: The Boronic Acid Detour (The "Fail-Safe")
Best for: Substrates where C-F is extremely labile (e.g., ortho-F to Nitro).
If Protocol A fails due to defluorination, do not persist with cross-coupling. Switch to oxidation.[1][2]
Workflow:
-
Borylation: Convert Aryl-Halide to Aryl-Bpin using mild Miyaura borylation (Pd(dppf)Cl2, KOAc,
). Note: This step is neutral and rarely defluorinates. -
Oxidation: Treat the crude Aryl-Bpin with
(30% aq) and NaOH (1 equiv) in THF at 0 °C. -
Result: Clean conversion to Phenol with C-F bonds intact.
Mechanistic Visualization
Understanding why the side reaction happens allows you to troubleshoot it.
Caption: Competitive pathways. Green paths are desired; Red paths are defluorination side reactions.
Troubleshooting FAQs
Q: I see the product, but also 10% of a byproduct where F is replaced by H. What happened? A: This is reductive defluorination. It usually happens if the reaction stalls and the Pd-catalyst starts scavenging hydrides (often from the solvent or degradation of the ligand).
-
Fix: Ensure the reaction is strictly anaerobic (oxygen can promote ligand oxidation leading to hydride sources). Switch to tBuBrettPhos , which is more stable than earlier generations.
Q: My substrate has a Nitro (
-
Fix: Protocol A is risky here. Use Protocol B (Boronic Acid Detour) . Alternatively, try using a phase-transfer catalyst (TBAB) with solid KOH in Toluene to keep the solution-phase base concentration extremely low.
Q: Can I use Cs2CO3 instead of KOH? A: Yes, but carbonate bases are often too weak to promote the transmetallation step efficiently for phenols, leading to slow turnover and catalyst decomposition. If you must use carbonate, add a catalytic amount of a solubilizer or switch to the Boronic Acid oxidation method.
References
-
Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.[3][4] The Journal of Organic Chemistry, 79(11), 5351–5358.
-
Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695.
-
Shigeno, M., Hayashi, K., & Kondo, Y. (2016). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 138(33), 10413–10416.
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Phenols
Welcome to our dedicated technical support center for optimizing the recrystallization of fluorinated phenols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying these unique and often challenging compounds. As a senior application scientist, I've compiled this guide based on both fundamental chemical principles and field-proven insights to help you overcome common hurdles and achieve high-purity crystalline products.
The introduction of fluorine into a phenolic backbone dramatically alters its electronic properties, pKa, and intermolecular interactions, including hydrogen bonding and π-π stacking.[1][2] These changes directly impact the compound's solubility and crystallization behavior, often requiring a more nuanced approach to solvent selection than for their non-fluorinated analogs. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically optimize your recrystallization protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and challenges encountered when crystallizing fluorinated phenols.
Q1: My fluorinated phenol is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid instead of a solid.[3] This typically occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[4][5] Impurities can also depress the melting point, exacerbating this issue.[3] Oiled-out products are undesirable because the liquid phase can act as a solvent for impurities, leading to a poorly purified final solid.[6]
Troubleshooting Steps:
-
Increase Solvent Volume: Your compound may be coming out of solution too quickly at a temperature above its melting point. By adding more of the "good" solvent, you can keep it dissolved longer, allowing the solution to cool further before crystallization begins.[3]
-
Lower the Crystallization Temperature: If using a high-boiling point solvent, consider switching to a lower-boiling one.[7] This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]
-
Consider a Different Solvent System: The initial solvent may be too non-polar. Try a more polar solvent or a mixed solvent system.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal can provide a template for crystal growth and bypass the liquid phase.[4]
Q2: What are the best starting solvents to screen for a novel fluorinated phenol?
A2: The principle of "like dissolves like" is a good starting point.[8][9] Fluorinated phenols possess both a polar hydroxyl group capable of hydrogen bonding and a more non-polar, electron-rich aromatic ring. The fluorine atoms add further complexity, increasing polarity and potentially participating in hydrogen bonding.[10]
Recommended Starting Solvents for Screening:
A good initial screen should cover a range of polarities.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Can act as both hydrogen bond donors and acceptors, interacting with the phenolic hydroxyl group.[11] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Can accept hydrogen bonds and have moderate dipole moments.[8] |
| Aromatic Solvents | Toluene, Xylenes | Can engage in π-π stacking interactions with the phenyl ring. Good for less polar fluorinated phenols.[8] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good for compounds of intermediate polarity.[12] |
| Halogenated Solvents | Dichloromethane (DCM) | Often effective for moderately polar organic compounds.[8] |
| Non-polar Solvents | Hexanes, Heptane, Cyclohexane | Typically used as anti-solvents in mixed solvent systems.[12] |
Q3: How does the position of the fluorine atom (ortho, meta, para) affect solvent choice?
A3: The position of fluorine substitution significantly influences the molecule's dipole moment, its ability to form intramolecular hydrogen bonds, and its crystal packing.[13][14]
-
ortho-Fluorophenols: The fluorine atom is in close proximity to the hydroxyl group, which can lead to intramolecular hydrogen bonding.[15] This can decrease the molecule's interaction with polar solvents, potentially making it more soluble in less polar solvents compared to its other isomers.
-
meta-Fluorophenols: The fluorine atom's electron-withdrawing inductive effect is still significant, but it lacks the direct intramolecular hydrogen bonding possibility of the ortho isomer. Its solubility will be influenced by a balance of polar and non-polar interactions.
-
para-Fluorophenols: The fluorine atom is positioned opposite the hydroxyl group, leading to a more polar molecule than the ortho isomer. These isomers often exhibit stronger intermolecular interactions and may require more polar solvents for dissolution.
The impact of fluorine's position on crystal packing can be profound, sometimes leading to unexpected arrangements like a herringbone motif instead of the more common π-stacking.[16] This highlights the importance of empirical screening for each specific isomer.
Troubleshooting Guides
This section provides systematic approaches to resolving more complex crystallization challenges.
Guide 1: Systematic Solvent Screening for a Novel Fluorinated Phenol
This protocol outlines a methodical approach to identifying a suitable single or mixed solvent system for your compound.
Experimental Protocol:
-
Initial Solubility Tests (Small Scale):
-
Place a small amount (10-20 mg) of your crude fluorinated phenol into several small test tubes.
-
To each tube, add a different solvent from the screening list above, dropwise at room temperature, until the solid dissolves or it is clear that it is insoluble. Record your observations.
-
A good candidate solvent will show poor solubility at room temperature.[9]
-
-
Hot Solubility Tests:
-
Take the tubes where the compound was poorly soluble at room temperature and heat them gently in a water bath or on a hot plate.
-
Continue adding the solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound completely at or near its boiling point.[11]
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystals form, you have a promising single-solvent system.
-
If no crystals form, even after scratching the inside of the tube or placing it in an ice bath, the compound is likely too soluble in that solvent.[3]
-
-
Identifying a Mixed Solvent System:
-
If your compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), a mixed solvent system is a good option. The two solvents must be miscible.[17][18]
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
Add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness.[19]
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
Workflow for Solvent Selection:
Sources
- 1. Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. athabascau.ca [athabascau.ca]
- 9. Recrystallization [wiredchemist.com]
- 10. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rubingroup.org [rubingroup.org]
- 12. Reagents & Solvents [chem.rochester.edu]
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- 15. F-phenols geometry [amkcs.ch.bme.hu]
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- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: Resolving NMR Signal Overlap in Methyl-Difluoromethyl Phenols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl-difluoromethyl phenols. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in these molecules. The presence of both methyl (-CH₃) and difluoromethyl (-CHF₂) groups on a phenol ring often leads to complex and overlapping signals in ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings. This guide is designed to help you navigate these complexities and obtain clean, interpretable NMR data.
Introduction to the Challenge
Methyl-difluoromethyl phenols are valuable scaffolds in medicinal chemistry. However, their structural characterization by NMR can be challenging. The proton of the difluoromethyl group (-CHF₂) typically appears as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms (a ²JHF coupling of approximately 50-60 Hz).[1] Similarly, the carbon of the -CHF₂ group appears as a triplet in the ¹³C NMR spectrum due to a large one-bond coupling to the two fluorine atoms (a ¹JCF of roughly 230-250 Hz).[1]
Signal overlap becomes a significant issue when the chemical shifts of the methyl protons or other aromatic protons are similar to that of the -CHF₂ proton.[2] This can obscure multiplicity patterns and make definitive structural assignments difficult. This guide provides practical solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H and ¹³C NMR spectra of my methyl-difluoromethyl phenol so complex?
A1: The complexity arises from spin-spin coupling between the protons and carbons of your molecule and the two fluorine atoms of the difluoromethyl group. Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance, leading to observable couplings.[3][4] You will see these couplings over one, two, three, or even more bonds, which splits the signals of nearby nuclei and can lead to overlapping multiplets.[5][6][7]
Q2: The triplet from my -CHF₂ proton is overlapping with my methyl singlet. How can I confirm the assignment?
A2: This is a classic case of signal overlap. While you could try changing the solvent to induce a chemical shift change, a more robust solution is to use 2D NMR spectroscopy. A ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the -CHF₂ proton and the fluorine atoms of that group, definitively identifying the proton signal.[8][9]
Q3: I'm not sure which proton signals are coupled to the fluorine atoms. How can I figure this out?
A3: A ¹H{¹⁹F} decoupled NMR experiment is an excellent way to identify which protons are coupled to fluorine. In this experiment, the fluorine nuclei are irradiated, which removes all ¹H-¹⁹F couplings.[10] Protons that were previously split by fluorine will collapse into simpler multiplets, making them easy to identify.
Q4: Can I use ¹⁹F NMR to help with my structural analysis?
A4: Absolutely. ¹⁹F NMR is a very powerful tool.[3][11] The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment.[3][4] For a -CHF₂ group on a phenol, you can expect the ¹⁹F signal to appear in a specific region of the spectrum (typically between -90 to -130 ppm relative to CFCl₃).[1] The multiplicity of the ¹⁹F signal (in a ¹⁹F{¹H} undecoupled spectrum) will be a doublet due to coupling with the single proton of the -CHF₂ group.[1]
Troubleshooting Guides
Problem 1: Overlapping ¹H Signals from -CHF₂ and -CH₃ Groups
This is one of the most common issues. The broad triplet of the -CHF₂ proton can easily obscure the sharp singlet of a methyl group.
The chemical shifts of the methoxy and difluoromethyl protons can be coincidentally similar depending on the substitution pattern of the phenol ring and the solvent used.
-
Solvent Change: The chemical shifts of ¹H and ¹⁹F nuclei can be sensitive to the solvent environment.[3][12][13][14] Acquiring spectra in a range of solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆) may induce differential chemical shift changes, resolving the overlap.
Solvent Polarity Potential for Hydrogen Bonding Common Effect on Chemical Shifts Chloroform-d (CDCl₃) Low Weak General purpose, good starting point. DMSO-d₆ High Strong Can significantly shift -OH and other labile protons. Acetone-d₆ Medium Moderate Often provides a good compromise in resolution. Benzene-d₆ Non-polar None Can induce significant shifts due to aromatic solvent-induced shifts (ASIS). -
2D NMR Spectroscopy: Two-dimensional NMR experiments are the most definitive way to resolve overlap.
-
¹H-¹⁹F HSQC/HETCOR: This experiment correlates protons directly bonded to fluorine atoms.[8][9][15] A cross-peak will appear between the -CHF₂ proton and the ¹⁹F signal of the difluoromethyl group, unambiguously identifying the proton resonance.
-
¹H-¹³C HSQC: This experiment correlates protons to their directly attached carbons. The proton of the -CHF₂ group will show a correlation to the carbon of the -CHF₂ group (which appears as a triplet around 110-125 ppm in the ¹³C NMR spectrum).[1] The methyl protons will correlate to the methyl carbon.
-
-
Sample Preparation: Dissolve 5-10 mg of your purified compound in 0.6-0.7 mL of a suitable deuterated solvent.[1]
-
Acquisition:
-
Load a standard ¹H-¹⁹F HSQC pulse sequence on your spectrometer.
-
Set the ¹H spectral width to cover all proton signals.
-
Set the ¹⁹F spectral width to encompass the expected chemical shift of the -CHF₂ group (e.g., -80 to -140 ppm).
-
Optimize the experiment for a one-bond ¹H-¹⁹F coupling constant (¹JHF), which is typically not applicable here, but rather the two-bond coupling constant ²JHF of approximately 50-60 Hz is what is observed.
-
-
Processing: Process the 2D data using appropriate software. The resulting spectrum will show a contour plot with ¹H chemical shifts on one axis and ¹⁹F chemical shifts on the other.
Problem 2: Identifying Long-Range ¹H-¹⁹F Couplings
Long-range couplings between the fluorine atoms and other protons on the phenol ring or the methyl group can further complicate the ¹H NMR spectrum.
Through-bond scalar couplings (J-couplings) can occur over multiple bonds (³JHF, ⁴JHF, etc.).[5] Their magnitudes depend on the dihedral angle and the intervening bonds. Through-space couplings (Nuclear Overhauser Effect, NOE) can also be observed between fluorine and protons that are close in space.[16]
-
¹H{¹⁹F} Decoupling: As mentioned in the FAQs, this is the simplest way to identify all protons coupled to fluorine.
-
¹⁹F-¹H HETCOR: This 2D experiment is optimized to detect correlations over multiple bonds and can help to assign long-range couplings.[17]
-
Selective 1D NOESY/HOESY: To distinguish between through-bond and through-space interactions, a selective 1D NOESY or HOESY experiment can be performed.[18][19][20][21][22]
Caption: Decision workflow for analyzing complex couplings.
Problem 3: Ambiguous Assignments Due to Multiple Fluorinated Species
In some cases, you may have a mixture of isomers or impurities, making it difficult to assign signals to a specific molecule.
Synthetic reactions can sometimes yield a mixture of products, or the starting material may not be pure.
-
¹⁹F DOSY (Diffusion-Ordered Spectroscopy): This powerful technique separates the NMR signals of different molecules based on their diffusion coefficients.[15] All signals belonging to a single molecule will have the same diffusion coefficient and will appear on the same horizontal line in the 2D DOSY spectrum. This is an excellent way to confirm that all observed signals belong to the same species.
-
Computational NMR Prediction: Density Functional Theory (DFT) calculations can predict ¹⁹F and ¹H chemical shifts with reasonable accuracy.[24][25][26][27] By comparing the experimental spectrum to the predicted spectra of possible isomers, you can often make a confident assignment.[28] Several studies have demonstrated the utility of computational methods for predicting ¹⁹F NMR spectra of fluorinated organic compounds.[24][25][26][27]
-
Sample Preparation: Prepare a sample as you would for a standard ¹⁹F NMR experiment. Ensure the sample is free of particulate matter.
-
Acquisition:
-
Use a standard DOSY pulse sequence with ¹⁹F detection.
-
The experiment involves acquiring a series of ¹⁹F spectra with varying gradient strengths.
-
Key parameters to optimize are the diffusion delay (Δ) and the gradient pulse duration (δ).
-
-
Processing: Specialized software is used to process the data, which performs an inverse Laplace transform to generate the 2D DOSY spectrum with chemical shift on one axis and diffusion coefficient on the other.
Concluding Remarks
Resolving signal overlap in the NMR spectra of methyl-difluoromethyl phenols requires a systematic approach. By leveraging a combination of simple techniques like solvent changes and more advanced methods such as 2D NMR and computational chemistry, you can overcome these challenges and achieve unambiguous structural characterization. This guide provides a starting point for troubleshooting common issues, but always remember to consult with your local NMR facility manager for instrument-specific advice.
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. (2014). Magnetic Resonance in Chemistry. Retrieved February 15, 2026, from [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]
-
NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. (n.d.). IMSERC. Retrieved February 15, 2026, from [Link]
-
Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. (n.d.). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences. (2014). Magnetic Resonance in Chemistry. Retrieved February 15, 2026, from [Link]
-
Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]
-
Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Determination of phenols by fluorine-19 nuclear magnetic resonance of hexafluoroacetone derivatives. (1974). Analytical Chemistry. Retrieved February 15, 2026, from [Link]
-
The Selective 1D Gradient NOESY. (2009). University of Ottawa NMR Facility Blog. Retrieved February 15, 2026, from [Link]
-
How to setup 1D ¹H Selective gradient NOESY Experiment. (n.d.). Georgia Tech NMR Center. Retrieved February 15, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. (2023). National Renewable Energy Laboratory. Retrieved February 15, 2026, from [Link]
-
1D Selective NOESY / ROESY for Small Molecules. (2010). Indiana University NMR Facility. Retrieved February 15, 2026, from [Link]
-
Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. (1984). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. Retrieved February 15, 2026, from [Link]
-
Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. (2025). The University of Manchester. Retrieved February 15, 2026, from [Link]
-
2D HOESY Experiment. (n.d.). IMSERC. Retrieved February 15, 2026, from [Link]
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
1D NOESY. (n.d.). University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Oldfield Group Website. Retrieved February 15, 2026, from [Link]
-
Ultrafast 19F MAS NMR. (n.d.). Author Manuscript. Retrieved February 15, 2026, from [Link]
-
1D NOESY made easy. (2021). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]
-
1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Information. (2017). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (2021). Environmental Science: Processes & Impacts. Retrieved February 15, 2026, from [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Signal Overlap in NMR Spectroscopy. (2018). YouTube. Retrieved February 15, 2026, from [Link]
-
19F - 1H HOESY Experiment. (2007). University of Ottawa NMR Facility Blog. Retrieved February 15, 2026, from [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. (n.d.). Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]
-
Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]
-
Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). PubMed. Retrieved February 15, 2026, from [Link]
-
Experiment Guides. (n.d.). The University of Chicago. Retrieved February 15, 2026, from [Link]
-
An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Improving the Accuracy of 1 H- 19 F Internuclear Distance Measurement Using 2D 1 H- 19 F HOESY. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Reporting Overlapping Signals in 1H NMR. (2023). Reddit. Retrieved February 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biophysics.org [biophysics.org]
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- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
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- 17. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. How to setup 1D ¹H Selective gradient NOESY Experiment – Georgia Tech NMR Center [sites.gatech.edu]
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- 22. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
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removing metal catalyst residues from 3-(difluoromethyl)-5-methylphenol
Technical Support Center: Metal Catalyst Removal Subject: Purification of 3-(difluoromethyl)-5-methylphenol Ticket ID: #PUR-CF2H-PHENOL-001 Role: Senior Application Scientist
Executive Summary
Purifying This compound presents a unique chemoselective challenge. You must remove transition metals (likely Palladium from cross-coupling or Copper from Chan-Lam coupling) without compromising the acidic phenolic proton or degrading the difluoromethyl (
This guide moves beyond generic advice, focusing on the specific interaction between phenolic substrates and metal scavengers .
Module 1: The Diagnostic Phase (Triage)
Before adding reagents, diagnose the state of your impurity.[1] Blindly adding scavengers often fails because the metal speciation is misunderstood.
Q: Why is my Palladium (Pd) level stuck above 500 ppm despite treatment? A: You likely have Pd(0) nanoparticles or tightly bound Pd-ligand complexes .
-
The Science: Standard thiol scavengers bind Pd(II) efficiently. However, if your reaction used a bulky phosphine ligand (e.g., XPhos, SPhos), the Pd is sterically shielded.
-
The Fix: You must "de-complex" the metal. Add a mild oxidant (e.g., air bubbling or small amount of DMSO) to oxidize Pd(0) to Pd(II), or use elevated temperatures (
C) to increase ligand exchange rates.
Q: My product is turning pink/grey after workup. A: This is a classic sign of metal oxidation or colloidal precipitation .
-
The Science: Phenols are prone to oxidation to quinones, a process catalyzed by residual metals. The color often indicates trace metal clusters forming nanoparticles as the solvent volume reduces.
-
The Fix: Do not proceed to crystallization yet. Metal occluded in the crystal lattice is nearly impossible to wash out. Perform a scavenging step in solution first.
Module 2: Scavenger Selection (The Phenol Rule)
CRITICAL WARNING: Phenols are weak acids (
-
Avoid: Strongly basic amine scavengers (e.g., Benzylamine, Diamine resins).
-
Why: These will deprotonate your phenol, forming a phenolate salt that binds ionically to the resin. You will lose product yield on the filter.
Recommended Scavengers for this compound:
| Scavenger Class | Functional Group | Compatibility | Best For |
| Silica-Thiol (Si-SH) | Propylthiol | Excellent | Pd(II), Pt, Ru, Rh, Ag. Neutral pH prevents phenol binding. |
| Silica-Thiourea (Si-THU) | Thiourea | Excellent | Pd(0) and Pd(II). High affinity, robust scavenger. |
| Silica-Diamine | Ethylenediamine | Poor | AVOID. Basic nitrogen will bind the phenol proton (Yield Loss). |
| Activated Carbon | N/A | Moderate | Cheap, but messy. Can adsorb the lipophilic |
Module 3: Visual Decision Logic
Use the following logic tree to select the correct purification path.
Caption: Decision matrix for selecting metal scavengers compatible with acidic phenols.
Module 4: Experimental Protocols
Protocol A: Batch Scavenging (Standard)
Best for: <50g scale, reaction mixtures.[2]
-
Dissolution: Dissolve the crude this compound in THF or Ethyl Acetate (10 volumes). Avoid MeOH if possible, as it can reduce scavenging efficiency for lipophilic impurities.
-
Loading: Add Silica-Thiol (Si-SH) or Silica-Thiourea (Si-THU) .
-
Ratio: 4-5 equivalents relative to the residual metal content (if known). If unknown, use 5-10% w/w relative to the crude mass.
-
-
Incubation: Stir at 40-50°C for 4 hours.
-
Note: Heat is crucial here. It improves the kinetics of ligand exchange, detaching the metal from your product and binding it to the silica.
-
-
Filtration: Filter the suspension through a pad of Celite or a 0.45µm membrane.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
-
Analysis: Evaporate a small aliquot and check metal content via ICP-MS.
Protocol B: Flow Scavenging (Packed Bed)
Best for: >50g scale, final polishing, GMP environments.
-
Setup: Pack a stainless steel or glass column with Silica-Thiol .
-
Equilibration: Flush the column with 5 Bed Volumes (BV) of your solvent.
-
Processing: Pump the product solution through the column.
-
Residence Time: Aim for at least 10–15 minutes contact time.
-
Temperature: If Pd levels are high (>1000 ppm), heat the column jacket to 50°C.
-
-
Rinse: Flush with 3 BV of solvent to recover the product.
Module 5: Troubleshooting & FAQs
Q: I used Silica-Thiol, but I lost 30% of my product mass. A: Check your solvent. If you used a very non-polar solvent (like Hexanes) and the scavenger was not fully wetted, you might have physical adsorption. More likely, you used a basic scavenger (Amine) by mistake?
-
Correction: Switch to Silica-Thiol (neutral) and use Ethyl Acetate as the solvent. Ensure the silica is filtered thoroughly and washed.
Q: Can I just wash with aqueous N-Acetylcysteine? A: Yes, this is a valid "poor man's" alternative.
-
Protocol: Dissolve product in EtOAc. Wash 3x with a 5% aqueous solution of N-Acetylcysteine adjusted to pH 7-8.
-
Risk:[3][4][5][6][7] The phenol might partition into the aqueous phase if the pH is too high (>9). Keep the pH neutral.
Q: What are the regulatory limits for Palladium? A: Refer to ICH Q3D Elemental Impurities .
-
Oral: Class 2B. PDE (Permitted Daily Exposure) is generally 100 µ g/day .
-
Parenteral: PDE is 10 µ g/day .
-
Calculation: If the max daily dose of your drug is 1g, your limit is 100 ppm (Oral) or 10 ppm (Parenteral).
References
-
ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
Metal Scavenging User Guide . Biotage. Detailed comparison of Si-TMT vs Si-Thiol.Link
-
SiliaMetS® Metal Scavengers Selection Guide . SiliCycle. Specific data on Thiol/Thiourea affinity for Palladium.[8][9]Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. scpscience.com [scpscience.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. data.epo.org [data.epo.org]
- 6. uni-onward.com.tw [uni-onward.com.tw]
- 7. biotage.com [biotage.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 3-(difluoromethyl)-5-methylphenol
Executive Summary
The characterization of 3-(difluoromethyl)-5-methylphenol presents a unique analytical challenge due to the interplay between the exchangeable phenolic proton and the strong scalar coupling of the difluoromethyl (
This guide compares the analytical performance of two distinct solvent systems (CDCl
Theoretical Spectral Framework
Before analyzing the comparative data, it is critical to establish the theoretical baseline for this molecule. The
Predicted Spectral Parameters
| Moiety | Proton Count | Multiplicity | Approx. Shift ( | Coupling Constant ( |
| 3H | Singlet | 2.30 – 2.40 ppm | N/A | |
| 1H | Triplet ( | 6.50 – 6.90 ppm | ||
| Ar-H (C2, C4, C6) | 3H | Broad Singlets | 6.80 – 7.10 ppm | |
| 1H | Broad/Sharp | Solvent Dependent | N/A |
Technical Note: The proton on the difluoromethyl group resonates as a triplet because it is coupled to two equivalent
nuclei (spin 1/2). The coupling constant (Hz) is massive compared to typical proton-proton couplings ( Hz), causing the triplet to span nearly 0.2 ppm.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in the analysis of this compound. Below is a direct comparison of the industry-standard Chloroform-d (CDCl
Comparison Table: Solvent Performance
| Feature | Alternative A: CDCl | Recommended: DMSO- |
| -OH Signal Visibility | Poor. Often broad, weak, or invisible due to rapid exchange. | Excellent. Appears as a sharp, distinct singlet downfield ( |
| -OH Chemical Shift | Variable ( | Stable ( |
| -CHF | Risk of Overlap. The broad -OH peak can drift into the aromatic/CHF | High Clarity. The -OH signal is shifted far away from the CHF |
| Solubility | Good, but may require higher volume. | Excellent for polar phenols. |
| Water Peak Interference | Low ( | Moderate ( |
Mechanism of Action[1]
-
CDCl
(Non-polar): In chloroform, the phenolic proton undergoes rapid intermolecular exchange and variable hydrogen bonding. This results in peak broadening (loss of integral accuracy) and chemical shift instability. -
DMSO-
(Polar Aprotic): DMSO acts as a strong hydrogen bond acceptor. It forms a tight solvent cage around the phenolic , slowing down the proton exchange rate. This "locks" the proton in a specific magnetic environment, resulting in a sharp, quantifiable singlet shifted significantly downfield (deshielded).
Methodological Validation: Decoupling
To confirm that the triplet at
Comparison: Coupled vs. Decoupled
-
Standard
NMR: The proton appears as a 1:2:1 triplet with Hz. The signal intensity is distributed across three peaks, reducing the signal-to-noise ratio (S/N). -
NMR: The
frequency is irradiated during acquisition. The scalar coupling is removed. The triplet collapses into a sharp singlet .-
Result: Immediate confirmation of the fluorinated moiety and a
increase in peak height (S/N boost).
-
Visualization of Analytical Workflow
The following diagrams illustrate the decision logic and the spectral splitting pathways described above.
Diagram 1: Solvent Selection & Acquisition Workflow
Caption: Decision tree for optimizing solvent selection, highlighting the superior resolution of DMSO-d6 for phenolic analysis.
Diagram 2: Signal Splitting Pathway (-CHF2 Group)
Caption: The formation of the diagnostic triplet signal via heteronuclear coupling between the proton and two equivalent fluorine atoms.
Detailed Experimental Protocol
To replicate the recommended results, follow this standardized protocol.
Materials
-
Compound: this compound (>95% purity).
-
Solvent: DMSO-
(99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Instrument: 400 MHz NMR Spectrometer (or higher).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the phenol into a clean vial.
-
Add 0.6 mL of DMSO-
. -
Vortex until fully dissolved (ensure no suspended solids).
-
Transfer to a high-quality 5mm NMR tube.
-
-
Acquisition Parameters (Standard 1H):
-
Temperature: 298 K (25°C).
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
seconds (Critical for accurate integration of aromatic protons). -
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm (to capture the downfield -OH).
-
-
Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase correct manually, focusing on the baseline around the large DMSO solvent peak (
2.50 ppm). -
Reference spectrum to TMS (
0.00 ppm) or residual DMSO pentet ( 2.50 ppm).
-
-
Analysis:
-
Integrate the methyl singlet at
ppm (Set Integral = 3.00). -
Verify the
triplet integrates to 1.00. -
Verify the
singlet integrates to 1.00.
-
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3] Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Hu, M., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry (Supplementary Information).[4] Link
-
PubChem. (2025).[5][6] 3-Methyl-5-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unn.edu.ng [unn.edu.ng]
- 4. rsc.org [rsc.org]
- 5. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-5-(trifluoromethyl)phenol | C8H7F3O | CID 20773422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹⁹F NMR Chemical Shift of the Difluoromethyl Group on Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and physicochemical properties. Among the various fluorinated motifs, the difluoromethyl group (CF₂H) offers a unique electronic profile, acting as a lipophilic hydrogen bond donor. Understanding the spectroscopic signature of this group is paramount for compound characterization and for probing molecular interactions. This guide provides an in-depth comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of the difluoromethyl group attached to a phenol ring, a common structural motif in biologically active molecules. We will explore the influence of electronic and environmental factors on this chemical shift and draw comparisons with other common fluorine substituents.
The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1] The large chemical shift dispersion of ¹⁹F NMR makes it a powerful tool for identifying subtle changes in the local electronic environment of the fluorine atoms.[2][3]
The ¹⁹F NMR Chemical Shift of Difluoromethylated Phenolic Systems: A Detailed Analysis
The chemical shift of the difluoromethyl group (specifically, the difluoromethoxy ether, Ar-O-CF₂H) on a phenol is highly sensitive to the electronic environment of the aromatic ring. This sensitivity allows for the precise characterization of molecules and can provide insights into intermolecular interactions.
Electronic Effects of Substituents on the Phenolic Ring
The electronic nature of substituents on the aromatic ring significantly influences the ¹⁹F NMR chemical shift of the CF₂H group. This is a direct consequence of the substituent's ability to donate or withdraw electron density from the ring, which in turn shields or deshields the fluorine nuclei.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl groups decrease the electron density on the aromatic ring. This deshielding effect is transmitted to the difluoromethyl group, causing the ¹⁹F NMR signal to shift downfield (to less negative ppm values). For instance, the ¹⁹F NMR chemical shift of 4-(difluoromethoxy)benzonitrile has been reported to be approximately -82.35 ppm.[4] Similarly, methyl 4-(difluoromethoxy)benzoate exhibits a signal at around -81.80 ppm.[4]
The following diagram illustrates the workflow for predicting the effect of substituents on the ¹⁹F NMR chemical shift of a difluoromethylated phenol.
Caption: Correlation of electronic effect and ¹⁹F NMR chemical shift.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
Obtaining reliable and high-resolution ¹⁹F NMR data is crucial for accurate structural elucidation and comparative studies. The following is a generalized experimental protocol for acquiring ¹⁹F NMR spectra of difluoromethylated phenols.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the difluoromethylated phenol sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for routine ¹⁹F NMR.
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The typical range for Ar-O-CF₂H is between -80 and -95 ppm.
-
Transmitter Offset (O1p): Center the spectral window around the expected chemical shift region (e.g., -85 ppm).
-
Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the fluorine nuclei, which is important for quantitative measurements.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: For routine spectra, broadband proton decoupling (e.g., garp or waltz16) should be applied during acquisition to simplify the spectrum by removing ¹H-¹⁹F couplings. This will result in a singlet for the CF₂H group (or a doublet if coupled to another fluorine).
-
-
Processing and Referencing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Reference the chemical shift scale. An external reference of CFCl₃ (δ = 0 ppm) is the standard. Alternatively, a known internal standard can be used.
-
Conclusion
The ¹⁹F NMR chemical shift of a difluoromethyl group on a phenol is a sensitive and informative parameter for chemists in research and drug development. Its position in the spectrum is significantly influenced by the electronic nature of other substituents on the aromatic ring, with electron-withdrawing groups causing a downfield shift and electron-donating groups leading to an upfield shift. This predictable behavior, combined with the distinct chemical shift range of the -O-CF₂H group compared to other common fluorine moieties like -F and -CF₃, makes ¹⁹F NMR an indispensable tool for the structural verification and electronic characterization of these important molecules. By following a robust experimental protocol, researchers can obtain high-quality data to confidently guide their synthetic efforts and structure-activity relationship studies.
References
-
Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information, The Royal Society of Chemistry. [Link]
-
Vethaak, D., et al. (1993). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 59(10), 3354-3361. [Link]
-
Lin, Y.-S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9430-9436. [Link]
-
Jansma, M. J., et al. (2012). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 14(23), 6032-6035. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Idkowiak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3734-3744. [Link]
-
Idkowiak, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3734-3744. [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl Fluorides. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Chemik. 19Flourine NMR. [Link]
-
ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
-
DeRoco, J. A., et al. (2018). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society, 140(40), 12775-12779. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Difluoromethyl)-5-methylphenol
This guide provides a detailed analysis and prediction of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 3-(difluoromethyl)-5-methylphenol. In the absence of direct experimental spectra in public databases, this document synthesizes foundational principles of mass spectrometry and draws comparisons with structurally similar analogues to construct a reliable predictive model. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of molecular characterization and structural elucidation.
Introduction: The Challenge of Characterizing Novel Fluorinated Phenols
This compound is a substituted aromatic compound whose structural features—a phenol ring, a methyl group, and a difluoromethyl group—suggest potential applications in medicinal chemistry and materials science. The difluoromethyl group, in particular, is a valuable motif in drug design, acting as a bioisostere for hydroxyl or thiol groups and modulating properties like lipophilicity and metabolic stability.[1]
Accurate structural confirmation is paramount, and mass spectrometry is a cornerstone of this process. Electron Ionization (EI) mass spectrometry, a hard ionization technique, provides a reproducible fragmentation "fingerprint" that is invaluable for structural elucidation.[2] This guide will first deconstruct the known fragmentation patterns of simpler, related molecules—phenol and 3,5-dimethylphenol—to establish a baseline. We will then extrapolate these principles to predict the fragmentation pathways for this compound, providing a robust hypothesis for experimental validation.
Foundational Principles: Fragmentation of the Phenol Backbone
To understand the fragmentation of a substituted phenol, one must first understand the behavior of the parent phenol molecule under EI conditions. The process begins with the ionization of the molecule by a high-energy electron beam, typically at 70 eV, forming a molecular radical cation ([M]•+).[3]
The key fragmentation pathways for phenol (C₆H₅OH, molecular weight: 94 g/mol ) are well-documented:[4]
-
Molecular Ion Peak ([M]•+): A strong peak is observed at m/z 94, corresponding to the intact ionized molecule.[4]
-
Loss of Carbon Monoxide ([M-CO]•+): A common fragmentation for phenols involves the rearrangement and loss of a neutral CO molecule, resulting in a prominent peak at m/z 66. This ion is proposed to be a cyclopentadiene radical cation.[4]
-
Loss of a Formyl Radical ([M-CHO]•): Cleavage of the C-O bond and a C-H bond leads to the expulsion of a formyl radical (•CHO), producing a highly stable cyclopentadienyl cation at m/z 65. This is often the base peak in phenol's spectrum.[4]
These fundamental cleavages of the aromatic ring system are expected to be competing pathways in any substituted phenol.
Comparative Analysis: Building the Predictive Model
Case Study 1: The Influence of Alkyl Substitution - 3,5-Dimethylphenol
Analyzing 3,5-dimethylphenol (C₈H₁₀O, molecular weight: 122.16 g/mol ) provides insight into the effect of methyl groups in the meta positions. The NIST Mass Spectrometry Data Center provides an experimental spectrum for this compound.[5]
-
Molecular Ion Peak ([M]•+): A strong molecular ion peak is present at m/z 122, indicative of the stable aromatic system.[5]
-
Benzylic Cleavage ([M-H]•): The most significant fragmentation pathway is the loss of a hydrogen atom from one of the methyl groups to form a highly stable benzylic-type tropylium cation. This results in a very intense base peak at m/z 121.
-
Loss of a Methyl Radical ([M-CH₃]•): Cleavage of a C-C bond results in the loss of a methyl radical (•CH₃), yielding a significant peak at m/z 107.
-
Ring Fragmentation ([M-CH₃-CO]•): Following the loss of a methyl group, the resulting ion can then lose carbon monoxide, a characteristic phenol fragmentation, leading to a peak at m/z 79.
This analysis demonstrates that benzylic cleavage is a dominant fragmentation pathway when alkyl groups are present on the phenol ring.
Case Study 2: The Influence of Fluoroalkyl Substitution - 3-(Trifluoromethyl)phenol
For 3-(trifluoromethyl)phenol (C₇H₅F₃O, molecular weight: 162.11 g/mol ), the expected dominant fragmentations would include:
-
Molecular Ion Peak ([M]•+): A strong molecular ion at m/z 162.
-
Loss of a Trifluoromethyl Radical ([M-CF₃]•): Cleavage of the Ar-CF₃ bond would be a highly favorable pathway, leading to a prominent peak at m/z 93, corresponding to a hydroxyphenyl cation.
-
Loss of HF ([M-HF]•+): Rearrangement followed by the elimination of a neutral hydrogen fluoride molecule is a common pathway for fluorinated compounds, which would produce a peak at m/z 142.
Predicted Fragmentation Pattern of this compound
By synthesizing the principles observed in our case studies, we can now propose a detailed fragmentation pattern for this compound (C₈H₈F₂O, Molecular Weight: 158.15 g/mol ).
Key Predicted Fragments:
-
Molecular Ion Peak ([M]•+, m/z 158): As an aromatic compound, a moderately intense to strong molecular ion peak is expected.
-
Base Peak - Loss of a Hydrogen Radical ([M-H]•, m/z 157): Drawing from the 3,5-dimethylphenol analogue, the most favorable fragmentation is likely the benzylic cleavage of a C-H bond from the methyl group. This creates a highly stable, resonance-delocalized cation, which should result in the base peak at m/z 157.
-
Loss of a Difluoromethyl Radical ([M-CHF₂]•, m/z 107): The C-C bond between the aromatic ring and the difluoromethyl group is a likely point of cleavage. The loss of the •CHF₂ radical would yield a stable methylphenol cation at m/z 107. The intensity of this peak will be significant.
-
Loss of a Methyl Radical ([M-CH₃]•, m/z 143): Loss of the methyl radical is another probable α-cleavage event, producing an ion at m/z 143. This peak is expected to be less intense than the [M-H]• peak due to the superior stability of the benzylic cation.
-
Loss of Hydrogen Fluoride ([M-HF]•+, m/z 138): A rearrangement reaction leading to the elimination of a neutral HF molecule is a characteristic fragmentation for organofluorine compounds. This would result in a peak at m/z 138.
-
Phenolic Ring Cleavage ([M-CHF₂-CO]•, m/z 79): Subsequent fragmentation of the m/z 107 ion via the loss of carbon monoxide (CO) would produce a smaller fragment at m/z 79, consistent with the foundational phenol fragmentation pathway.
Summary of Predicted vs. Known Fragments
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Dominant Pathway |
| Phenol | 94 | 65 | 66, 94 | Ring Cleavage (Loss of CHO) |
| 3,5-Dimethylphenol | 122 | 121 | 107, 79 | Benzylic Cleavage (Loss of H) |
| This compound (Predicted) | 158 | 157 | 143, 138, 107, 79 | Benzylic Cleavage (Loss of H) |
Experimental Protocol for Validation
To validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved by vortexing for 30 seconds.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for semi-polar aromatic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the sample solution using a splitless or split (e.g., 20:1) injection mode. Set the injector temperature to 250°C.
-
Oven Program: A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 15°C/minute to 300°C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns for library matching.[7]
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak, ensuring background subtraction is performed.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the m/z values and relative intensities of the experimental fragments with the predicted pattern outlined in this guide.
-
Comparison with Alternative Ionization Methods
While EI is ideal for generating a detailed fragmentation fingerprint, alternative ionization techniques can provide complementary information.
-
Chemical Ionization (CI): A much softer ionization technique that typically produces a strong protonated molecular ion peak ([M+H]⁺) and significantly less fragmentation.[8] Running a CI experiment would help to unequivocally confirm the molecular weight of the compound (at m/z 159) with minimal fragmentation, complementing the structural data from EI.
-
Electrospray Ionization (ESI): Primarily used for polar, non-volatile molecules and typically performed on a liquid chromatography-mass spectrometry (LC-MS) system. For a small molecule like this phenol, ESI would likely show a strong deprotonated molecule in negative ion mode ([M-H]⁻ at m/z 157) or a protonated molecule in positive ion mode ([M+H]⁺ at m/z 159), with fragmentation only induced under tandem MS (MS/MS) conditions.
The choice of method depends on the analytical goal. For unambiguous structural confirmation and library creation, EI is superior. For simple molecular weight confirmation of a known target, CI or ESI are faster and simpler.
Conclusion
This guide establishes a robust, predictive model for the mass spectrometry fragmentation of this compound based on an analysis of its constituent chemical motifs and comparison with known analogues. The dominant predicted fragmentation pathway is benzylic cleavage leading to a base peak at m/z 157 ([M-H]⁺). Other significant fragments are expected at m/z 107 (loss of •CHF₂), m/z 143 (loss of •CH₃), and m/z 138 (loss of HF). This predictive framework provides a powerful tool for researchers to interpret experimental data and confidently identify this compound. The included experimental protocol offers a clear, self-validating method to confirm these predictions in the laboratory.
References
-
Bouchoux, G., Masson, F., & Hoppilliard, Y. (2012). A ‘meta effect’ in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(4), 493-502. Available at: [Link]
-
Shalaby, N. M. M. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]
-
Pico, Y., & Barcelo, D. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Bisphenol A Information & Resources. Available at: [Link]
-
NIST. (n.d.). Phenol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Phenol, 3,5-bis(1-methylethyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Clark, J. (n.d.). The Mass Spectrum of Phenol. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Phenol, 3,5-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Katritzky, A. R., Belyakov, S. A., Henderson, S. A., & Steel, P. J. (1996). Improved Syntheses of 3,5-Diaryl-Substituted Phenols. The Journal of Organic Chemistry, 61(2), 755–757. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]
-
Linden, M. H., Linden, H. B., & Gross, J. H. (2021). FI mode negative-ion spectra of (a) 3-(trifluoromethyl)-phenol. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Li, S., et al. (2026). Hydrogen/Oxygen Transfer Mechanisms and Endogenous Methyl Features in Dealkaline Lignin Pyrolysis Revealed by Isotope Tracing. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol. Google Patents.
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. Available at: [Link]
-
European Patent Office. (2020). EP 4029849 A1 - METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. EPO. Available at: [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
-
Zare, R. N. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 105. Available at: [Link]
-
Olsen, R. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Available at: [Link]
-
Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. orgchemboulder.com [orgchemboulder.com]
IR spectroscopy characteristic bands for -CF2H group
The Difluoromethyl (-CF₂H) Group is a critical bioisostere in modern drug design, acting as a lipophilic hydrogen bond donor that mimics alcohols (-OH) and thiols (-SH) while modulating metabolic stability and membrane permeability.
This guide details the vibrational spectroscopy (IR) characteristics of the -CF₂H group, providing a comparative analysis against -CF₃ and -CH₃ analogues to ensure precise identification.
Spectral Fingerprint Analysis
The -CF₂H group possesses a unique vibrational signature due to the high electronegativity of the two fluorine atoms, which polarizes the C-H bond. This results in distinct shifts compared to standard alkyl groups.
Comparative Characteristic Bands
| Vibrational Mode | -CF₂H (Difluoromethyl) | -CF₃ (Trifluoromethyl) | -CH₃ (Methyl) | -CH₂F (Monofluoromethyl) |
| ν(C-H) Stretch | 2970 – 3010 cm⁻¹ (Weak, sharp) | None | 2850 – 2960 cm⁻¹ (Strong) | ~2950 – 3000 cm⁻¹ |
| ν(C-F) Stretch | 1050 – 1350 cm⁻¹ (Strong, multiplet) | 1100 – 1350 cm⁻¹ (Very Strong, broad) | None | 1000 – 1100 cm⁻¹ |
| δ(C-H) Bending | 1300 – 1400 cm⁻¹ (Mixed w/ C-F) | None | 1375 / 1450 cm⁻¹ | ~1400 cm⁻¹ |
| H-Bond Shift | Blue Shift (+20 to +50 cm⁻¹) | N/A | N/A | Weak / Negligible |
Key Mechanistic Insights
-
The "Blue-Shift" Anomaly: Unlike the O-H stretch of alcohols, which red-shifts (lowers in frequency) and broadens upon hydrogen bonding, the C-H stretch of the -CF₂H group often blue-shifts (increases in frequency) and intensifies. This "improper" hydrogen bond arises because the C-H bond shortens as the proton is attracted to an acceptor, a counter-intuitive effect driven by the fluorine-induced polarization.
-
Fermi Resonance: In some -CF₂H compounds, the C-H stretching band may split into a doublet (e.g., ~2970 and ~3010 cm⁻¹) due to Fermi resonance with the overtone of the H-C-F bending mode.
Experimental Workflow: Identification Strategy
The following logic flow illustrates how to definitively distinguish the -CF₂H group from common fluorinated and non-fluorinated alternatives using IR spectroscopy.
Figure 1: Decision tree for spectroscopic differentiation of fluorinated functional groups.
Validation Protocol: The Solvent Shift Assay
To confirm the presence of a -CF₂H group and assess its bioisosteric potential (H-bond donating ability), perform the following "Blue-Shift" titration.
Objective: Observe the frequency shift of the ν(C-H) band in the presence of a hydrogen bond acceptor.
Materials:
-
Solvent A (Non-polar): Carbon Tetrachloride (CCl₄) or Hexane (dried).
-
Solvent B (Acceptor): DMSO-d₆ or THF (dried).
-
Equipment: FTIR Spectrometer (Transmission cell with CaF₂ windows, 0.1–1.0 mm path length).
Protocol:
-
Baseline Scan: Prepare a 10 mM solution of the analyte in Solvent A . Record the spectrum (32 scans, 2 cm⁻¹ resolution). Note the ν(C-H) peak position (e.g., 2990 cm⁻¹).
-
Solvent Swap: Prepare a 10 mM solution of the analyte in Solvent B (or titrate Solvent B into A).
-
Measurement: Record the spectrum again.
-
Analysis: Calculate
.-
Result: A positive shift (
, typically +20 to +50 cm⁻¹) confirms the presence of an activated C-H donor characteristic of -CF₂H. A negative shift (Red shift) would indicate a classical H-bond donor like -OH or -NH.
-
References
-
Sessler, C. D., et al. (2017). CF₂H, a Hydrogen Bond Donor. Journal of the American Chemical Society.
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding of the difluoromethyl group. The Journal of Organic Chemistry.
-
Li, X., et al. (2025). Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.
-
Pianca, M., et al. (1999). End groups in fluoropolymers. Journal of Fluorine Chemistry.
Sources
Lipophilicity & Acidity Landscape: Fluorinated Methylphenols
The following guide provides an in-depth technical comparison of the lipophilicity (LogP) and acidity (pKa) of fluorinated methylphenols. This content is designed for researchers and drug development professionals, focusing on the physicochemical implications of fluorine substitution in phenolic systems.
Executive Summary: The Fluorine Effect
In medicinal chemistry, the strategic incorporation of fluorine into methylphenol (cresol) scaffolds is a precision tool for modulating lipophilicity (LogP) , metabolic stability , and ligand binding affinity .[1]
While the methyl group (+CH₃) traditionally increases lipophilicity via bulk hydrophobicity, the introduction of fluorine (+F) offers a more complex modulation. It is not merely a "hydrophobic hydrogen mimic"; its high electronegativity (χ = 3.98) induces significant electronic dipoles that can either enhance or diminish overall lipophilicity depending on the substitution pattern relative to the phenolic hydroxyl group.
Key Takeaway:
-
LogP Trend: Fluorination generally increases the LogP of methylphenols by 0.15 – 0.25 units (Hansch
effect), provided the fluorine is not in a position to create a strong dipole cancellation or enhanced solvation. -
pKa Shift: Ortho-fluorination (2-F) significantly increases acidity (lowers pKa by ~1.5 units), drastically altering LogD
(distribution coefficient at physiological pH) compared to the intrinsic LogP.
Comparative Data Analysis
The following table synthesizes experimental and high-confidence predicted data to establish the Structure-Property Relationships (SPR) of these scaffolds.
Table 1: Physicochemical Profile of Fluorinated Methylphenols
| Compound Name | Structure | LogP (Neutral)* | pKa (Experimental) | Electronic Effect ( | |
| Phenol (Ref) | Ph-OH | 1.46 | 9.95 | - | Ref |
| 4-Methylphenol (p-Cresol) | 4-Me-Ph-OH | 1.96 | 10.26 | +0.50 | Electron Donating (+I) |
| 4-Fluorophenol | 4-F-Ph-OH | 1.71 | 9.89 | +0.25 | Inductive (-I) / Resonance (+R) |
| 2-Fluoro-4-methylphenol | 2-F-4-Me-Ph-OH | 2.15 (Est) | ~8.50 | +0.69 | Ortho-F increases acidity |
| 3-Fluoro-4-methylphenol | 3-F-4-Me-Ph-OH | 2.21 (Est) | ~9.80 | +0.75 | Minor pKa shift |
| 4-Fluoro-2-methylphenol | 4-F-2-Me-Ph-OH | 2.18 (Est) | ~10.10 | +0.72 | F is para to OH |
| 2,4-Difluoro-6-methylphenol | 2,4-diF-6-Me | 2.35 (Est) | ~7.20 | +0.89 | Cumulative F effect |
*Note: "Est" values are calculated based on Hansch substituent constants (
Critical Analysis of the Data[2]
-
The "Ortho Effect" on Acidity: Placing a fluorine atom at the ortho position (e.g., 2-fluoro-4-methylphenol) exerts a strong inductive electron-withdrawing effect on the hydroxyl group, stabilizing the phenoxide anion. This lowers the pKa from ~10.3 to ~8.5.
-
Implication: At physiological pH (7.4), a significant fraction of 2-fluoro-4-methylphenol will be ionized. While its LogP (neutral) is high (~2.15), its LogD
will be lower, potentially reducing membrane permeability compared to the non-fluorinated analog.
-
-
Lipophilicity Additivity: The methyl group is the dominant driver of lipophilicity (+0.5 LogP). Fluorine acts as a "fine-tuner." The C-F bond is hydrophobic, but less so than a C-H bond replaced by C-Me. The low polarizability of fluorine means it does not participate in strong van der Waals interactions despite its size.
Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the vector of physicochemical change when modifying the phenol core.
Figure 1: Vector map showing the additive lipophilicity of the methyl group and the acidity-modulating effect of the ortho-fluorine atom.[2]
Experimental Methodologies
To validate these values in your own pipeline, use the following self-validating protocols. Relying solely on calculated (ClogP) values for fluorinated phenols is risky due to the specific hydration shells formed around the polarized C-F bond.
Protocol A: The Shake-Flask Method (Gold Standard)
Objective: Determine thermodynamic LogP for neutral species.
-
Phase Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 3.0) and vice-versa for 24 hours.
-
Expert Insight:Why pH 3.0? You must ensure the phenol is >99% neutral. With pKa values potentially dropping to ~7.2 for di-fluorinated species, a standard pH 7.4 buffer would measure LogD, not LogP.
-
-
Equilibration: Dissolve the test compound in the water-saturated octanol phase. Add the octanol-saturated aqueous buffer.
-
Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry or HPLC.
-
Self-Validation: Mass balance check.[3] The sum of the compound in both phases must equal the initial mass
5%.
-
Protocol B: High-Throughput HPLC Determination
Objective: Rapid relative lipophilicity ranking (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 3.0) at varying ratios (50%, 60%, 70% MeOH).
-
Calibration: Run a set of standards with known LogP (Phenol, Toluene, Acetophenone).
-
Calculation: Plot Log
vs. LogP of standards to derive the calibration curve.
Workflow Diagram
Figure 2: Decision tree for accurate LogP determination, prioritizing pH control based on compound acidity.
Scientist's Note: The "Fluorine Dipole" Trap
Do not assume Fluorine always behaves like a "small methyl group."
-
Dipole Alignment: In 4-fluoro-phenol, the dipoles of the C-O and C-F bonds oppose each other, reducing the overall molecular dipole moment compared to phenol. This often leads to a higher than expected LogP (greater lipophilicity) because the molecule is less polar.
-
H-Bonding: Fluorine is a weak H-bond acceptor. However, in 2-fluoro-phenols , the proximity to the OH group can create an intramolecular electrostatic interaction (though not a classic H-bond), which "hides" the polar proton, further boosting lipophilicity and membrane permeability beyond what ClogP algorithms predict.
References
-
Hansch, C., et al. "Aromatic substituent constants for structure-activity correlations." Journal of Medicinal Chemistry, 1973. Link
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Fujita, T., et al. "A new substituent constant, pi, derived from partition coefficients." Journal of the American Chemical Society, 1964. Link
-
PubChem Compound Summary. "4-Fluoro-2-methylphenol."[4] National Center for Biotechnology Information. Link
-
Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2007. (Context on F-effect on pKa). Link
Sources
Technical Comparison: Structural Dynamics of 3-(Difluoromethyl)-5-methylphenol Derivatives in Medicinal Chemistry
Executive Summary
This technical guide evaluates the structural and physicochemical performance of 3-(difluoromethyl)-5-methylphenol derivatives, specifically focusing on the difluoromethyl (
This guide provides a direct comparison of the
Part 1: Structural Analysis & Performance Comparison
The "Lipophilic Hydrogen Bond Donor" Concept
The central performance metric for this compound is its ability to act as a weak hydrogen bond donor (HBD) without the hydrophilic penalty of a hydroxyl group.
-
Mechanism: The two fluorine atoms on the
group exert a strong inductive effect ( ), significantly increasing the acidity of the geminal proton. This allows the bond to participate in hydrogen bonding ( ), a feature absent in or groups. -
Bioisosterism: The
group is a bioisostere of the hydroxyl ( ) and thiol ( ) groups but with distinct lipophilicity and steric volume.
Comparative Data: vs. Alternatives
The following table summarizes the structural and physicochemical differences between the this compound scaffold and its key analogs.
Table 1: Physicochemical & Structural Metrics of 3-Substituted-5-methylphenol Derivatives
| Feature | ||||
| Role | Lipophilic H-Bond Donor | Lipophilic, Steric Blocker | Steric / Hydrophobic | Hydrophilic H-Bond Donor |
| H-Bond Acidity ( | 0.10 – 0.15 (Weak) | 0.00 (None) | 0.00 (None) | ~0.60 (Strong) |
| H-Bond Basicity ( | ~0.08 (Very Weak) | ~0.05 (Negligible) | 0.00 | ~0.40 |
| Lipophilicity ( | +0.1 to +0.4 (vs | +0.9 to +1.2 (vs | Reference (0.0) | -1.0 to -1.5 (vs |
| Crystal Packing Motif | Van der Waals / | Strong | ||
| Donor Distance ( | 3.1 – 3.4 Å ( | N/A | N/A | 2.6 – 2.8 Å ( |
| Steric Volume ( | ~24 ų | ~38 ų | ~22 ų | ~10 ų |
Data derived from comparative analysis of difluoromethylarenes (Zafrani et al., 2017; Lippard et al., 2017).
Crystallographic Insights
Structural analysis reveals that the
-
Blue-Shifting Hydrogen Bonds: Unlike classical red-shifting H-bonds (where the donor bond lengthens), the
bond in interactions often undergoes a blue shift (shortening), accompanied by an increase in the stretching frequency. -
Packing Efficiency: The
group facilitates higher packing density than due to its ability to engage in directional interactions. In this compound, the phenolic typically dominates the primary H-bond network, but the proton often engages secondary acceptors (e.g., -systems or orthogonal oxygen atoms), stabilizing unique polymorphs. -
Conformational Locking: The
group often adopts a specific conformation to maximize the donor interaction, reducing the entropic penalty upon binding to a protein target compared to a freely rotating group.
Part 2: Experimental Protocols
Protocol 1: Synthesis & Crystallization of this compound
Objective: To synthesize the target scaffold and grow single crystals suitable for X-ray diffraction.
Step-by-Step Methodology:
-
Precursor Preparation: Start with 3-hydroxy-5-methylbenzaldehyde .
-
Deoxofluorination:
-
Dissolve the aldehyde (1.0 eq) in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) (1.5 eq) dropwise.
-
Critical Step: Allow to warm to RT and stir for 12h. The reaction progress must be monitored by
NMR (look for doublet at ppm, Hz). -
Quench with saturated
, extract with DCM, and purify via silica gel chromatography (Hex/EtOAc gradient).
-
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the purified this compound in a minimum amount (0.5 mL) of a semi-polar solvent (e.g., THF or Acetone).
-
Place this inner vial into a larger sealed jar containing a non-polar anti-solvent (e.g., Pentane or Hexane).
-
Condition: Store at 4°C in a vibration-free environment for 3-7 days.
-
Observation: Look for colorless prismatic crystals.
-
Protocol 2: X-Ray Data Collection & Analysis
Objective: To determine the precise geometry of the
-
Mounting: Select a crystal with dimensions
mm. Mount on a MiTeGen loop using Paratone oil. -
Data Collection:
-
Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest) with Mo-K
( Å) or Cu-K radiation. -
Temperature: Cool to 100 K using a nitrogen stream. Reasoning: Low temperature is critical to reduce thermal motion of the fluorine atoms and accurately locate the geminal proton.
-
-
Refinement Strategy:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Critical Check: Locate the
proton in the difference Fourier map. Do not place it geometrically if possible; refining its position freely allows confirmation of the H-bond geometry. -
Analyze interactions using Hirshfeld Surface Analysis (CrystalExplorer) to quantify the contribution of
and contacts.
-
Part 3: Visualization of Structural Dynamics
Diagram 1: Crystallization & Analysis Workflow
This workflow illustrates the critical path from synthesis to structural validation, emphasizing the feedback loop between X-ray data and chemical design.
Caption: Workflow for synthesizing and characterizing this compound derivatives, highlighting the critical
Diagram 2: The Interaction Map
This diagram visualizes the dual nature of the
Caption: Interaction map showing the multimodal behavior of the
References
-
Lippard, S. J., et al. (2017).[1] "CF2H, a Hydrogen Bond Donor."[1][2][3][4] Journal of the American Chemical Society. [Link]
-
Zafrani, Y., et al. (2017). "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry. [Link][5]
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." Journal of Organic Chemistry. [Link]
Sources
Safety Operating Guide
3-(difluoromethyl)-5-methylphenol proper disposal procedures
This guide outlines the authoritative disposal procedures for 3-(difluoromethyl)-5-methylphenol (Molecular Formula: C₈H₈F₂O).
As a specialized fluorinated building block, this compound presents a dual hazard profile: phenolic toxicity/corrosivity and halogenated combustion byproducts (specifically Hydrogen Fluoride).[1] Standard organic waste streams are insufficient; strict segregation into "Halogenated Organic" waste is mandatory to prevent damage to incinerator scrubbers and ensure regulatory compliance.[1]
Executive Summary: Chemical Identity & Immediate Action
| Parameter | Data |
| Chemical Name | This compound |
| Formula | C₈H₈F₂O |
| Molecular Weight | ~158.15 g/mol |
| Waste Stream | Halogenated Organic (Strict Segregation Required) |
| Primary Hazards | Skin Corrosion, Eye Damage, HF Generation (upon combustion) |
| RCRA Status | Non-listed (Characteristic Waste: Likely D002 Corrosive, D001 Ignitable depending on solvent) |
Part 1: Pre-Disposal Safety Assessment
Before handling waste, you must neutralize the immediate biological threats.[1] Phenolic compounds are rapidly absorbed through the skin, and the difluoromethyl group increases lipophilicity, potentially accelerating absorption.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[1] Phenols can permeate latex.[1]
| Zone | Required Equipment | Technical Rationale |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene or Viton (≥5 mil). | Phenols degrade standard nitrile over time; Viton provides superior permeation resistance against fluorinated organics.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield.[1] | Risk of irreversible corneal damage from phenolic acidity.[1] |
| Respiratory | Fume hood (Face velocity >100 fpm).[1] | Prevents inhalation of aerosols; fluorinated motifs can cause respiratory irritation.[1][2] |
| Body | Tyvek® Lab Coat or Chemical Apron.[1] | Prevents skin contact and absorption.[1][2][3] |
Chemical Compatibility Check
Ensure the waste container does NOT contain:
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of immediate exothermic reaction/explosion.[1]
-
Strong Bases (e.g., Sodium Hydroxide): Will react to form phenolate salts, generating heat.[1] While this neutralizes acidity, it should be done controlled in a reactor, not in a waste drum.[1]
Part 2: Waste Characterization & Classification
Proper characterization is the legal foundation of disposal.[1]
1. Regulatory Classification (RCRA - USA):
-
Not P-Listed or U-Listed: This specific isomer is generally not explicitly listed by name in 40 CFR 261.33.
-
Characteristic Waste:
-
Halogenated Status: CRITICAL. The presence of the difluoromethyl (-CHF₂) group mandates classification as Halogenated Organic Waste .
2. Why Segregation Matters: Disposing of this in a "Non-Halogenated" solvent stream is a critical error. When incinerated, the fluorine atoms convert to Hydrogen Fluoride (HF) gas.[1] Standard incinerators lack the acid gas scrubbers required to neutralize HF, leading to:
-
Corrosion of the incinerator stack.[1]
-
Release of toxic HF plumes into the environment.[1]
-
Severe regulatory fines.[1]
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]
-
Note: Avoid metal containers if the waste is acidic, as phenols can corrode steel over time.[1]
-
-
Closure: Vented cap recommended if mixed with other reagents to prevent pressure buildup.[1]
Step 2: Segregation & Collection
-
Designate a specific waste stream labeled "HALOGENATED ORGANIC SOLVENTS" .
-
Do not fill the container >90% full (leave headspace for expansion).[1]
-
If the phenol is a solid: Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) OR dispose of the solid container directly into a solid waste drum destined for incineration.[1] Solid disposal is preferred to minimize solvent volume.[1]
Step 3: Labeling
Affix a hazardous waste label with the following specific data:
-
Constituents: "this compound, [Solvent Name if applicable]"
-
Hazards: Check "Toxic" and "Corrosive".[1]
Part 4: Final Disposition & Incineration
The only acceptable final disposal method is High-Temperature Incineration with Acid Gas Scrubbing .
-
Process: The waste is injected into a rotary kiln at >1000°C.
-
Chemistry: C₈H₈F₂O + O₂ → CO₂ + H₂O + 2HF .[1]
-
Scrubbing: The exhaust gas passes through a wet scrubber (typically Sodium Hydroxide spray) to capture HF:
[1] -
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) confirms the destination facility is permitted for halogenated waste.[1]
Visual Guide: Disposal Decision Tree
Figure 1: Decision tree for the compliant segregation and packaging of fluorinated phenol waste.
References
-
PubChem. (n.d.).[1][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] Retrieved from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
